1-(1-Methylpyrrolidine-2-carbonyl)piperazine
Description
Properties
IUPAC Name |
(1-methylpyrrolidin-2-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-6-2-3-9(12)10(14)13-7-4-11-5-8-13/h9,11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYCICQYTOATBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pyrrolidine-Piperazine Amides: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The pyrrolidine-piperazine amide scaffold is a privileged structural motif frequently encountered in medicinal chemistry. This guide provides a comprehensive technical overview of this important class of compounds, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core chemical identifiers, physicochemical properties, general synthetic routes, and significant applications of these molecules. While the specific compound 1-(1-Methylpyrrolidine-2-carbonyl)piperazine is not widely documented or commercially available, this guide will use it as a representative case study to illustrate the broader characteristics of the pyrrolidine-piperazine amide class.
Introduction to Pyrrolidine-Piperazine Amides
The conjunction of a pyrrolidine ring, a piperazine moiety, and an amide linker creates a versatile molecular framework with significant potential in drug design. The pyrrolidine ring, often derived from the amino acid proline, can introduce chirality and rigidity, which are crucial for selective interactions with biological targets. The piperazine group, a common pharmacophore, can enhance aqueous solubility and provides a readily modifiable handle for tuning a compound's pharmacokinetic and pharmacodynamic properties. The amide bond provides a stable linkage between these two key heterocyclic systems. This combination of features has led to the exploration of pyrrolidine-piperazine amides in a variety of therapeutic areas, including neuroscience, oncology, and infectious diseases.[1][2]
Core Identification: The Case of this compound
To facilitate a detailed discussion, we will use the specific, albeit not commercially cataloged, compound This compound as a representative example of this class.
-
IUPAC Name: (1-methylpyrrolidin-2-yl)(piperazin-1-yl)methanone
-
Molecular Formula: C₁₀H₁₉N₃O
-
Molecular Weight: 197.28 g/mol
Below is a table summarizing the key physicochemical properties that would be predicted for this compound, based on the general characteristics of this chemical class.
| Property | Predicted Value | Source |
| Molecular Weight | 197.28 g/mol | Calculated |
| XLogP3 | -0.4 | Predicted |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
| Topological Polar Surface Area | 41.6 Ų | Predicted |
| Formal Charge | 0 | Calculated |
Synthesis of Pyrrolidine-Piperazine Amides: A General Protocol
The synthesis of pyrrolidine-piperazine amides is typically achieved through a standard amide coupling reaction. The following protocol outlines a general and robust method for the synthesis of compounds like this compound.
Experimental Protocol: Amide Coupling
Objective: To synthesize (1-methylpyrrolidin-2-yl)(piperazin-1-yl)methanone from N-methyl-L-proline and piperazine.
Materials:
-
N-methyl-L-proline
-
Piperazine (or a mono-protected piperazine, such as N-Boc-piperazine)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-L-proline (1 equivalent) in anhydrous DCM. Add the coupling agent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated acid solution, add a solution of mono-Boc-piperazine (1 equivalent) in anhydrous DCM.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the Boc-protected product.
-
Deprotection (if necessary): If a protected piperazine was used, dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours.
-
Final Isolation: After deprotection, concentrate the reaction mixture under reduced pressure. The resulting salt can be used as is, or it can be neutralized with a base and extracted to yield the free base of the final product.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of (1-methylpyrrolidin-2-yl)(piperazin-1-yl)methanone.
Applications in Drug Development
The pyrrolidine-piperazine amide scaffold is a versatile building block in the design of novel therapeutics. Its utility stems from the ability of its constituent parts to interact with a wide range of biological targets and to confer favorable ADME (absorption, distribution, metabolism, and excretion) properties.
-
Central Nervous System (CNS) Disorders: The piperazine moiety is a well-known "CNS-philic" fragment, and its incorporation can facilitate blood-brain barrier penetration. Consequently, many pyrrolidine-piperazine amides have been investigated for their potential in treating CNS disorders, including as antipsychotics, antidepressants, and cognitive enhancers.
-
Oncology: The ability to introduce diverse substituents on both the pyrrolidine and piperazine rings allows for the fine-tuning of interactions with various protein kinases, which are often implicated in cancer. Several kinase inhibitors incorporating this scaffold have been explored in preclinical studies.
-
Infectious Diseases: The basic nitrogen atoms of the piperazine ring can be crucial for activity against certain pathogens. This has led to the investigation of pyrrolidine-piperazine amides as potential antibacterial and antiviral agents.
Logical Relationship Diagram: From Scaffold to Application
Caption: Relationship between the structural features of the pyrrolidine-piperazine amide scaffold and its therapeutic applications.
Analytical Characterization
The structural elucidation and purity assessment of pyrrolidine-piperazine amides are crucial for their use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.
Standard Analytical Workflow
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and connectivity of protons in the molecule, confirming the presence of both the pyrrolidine and piperazine rings and the amide linkage.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.
-
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase HPLC method with UV detection is commonly used.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl stretch.
Safety and Handling
As with any research chemical, compounds of the pyrrolidine-piperazine amide class should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. General handling guidelines include:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
The pyrrolidine-piperazine amide scaffold represents a valuable and versatile platform in modern drug discovery. While the specific compound this compound is not a widely available chemical, its structure serves as an excellent model to understand the synthesis, properties, and potential applications of this important class of molecules. The synthetic accessibility and the tunable nature of this scaffold ensure its continued relevance in the quest for novel therapeutics.
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
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Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. PubMed. [Link]
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An In-Depth Technical Guide to the Pharmacological Significance of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine in Nootropic Research
Abstract
The quest for novel chemical entities with the potential to enhance cognitive function remains a pivotal area in neuropharmacology. This technical guide delves into the pharmacological significance of the novel compound, 1-(1-Methylpyrrolidine-2-carbonyl)piperazine, as a prospective nootropic agent. By dissecting its structural components—a pyrrolidine core reminiscent of the racetam class of nootropics and a piperazine moiety common in centrally-acting agents—we postulate a dual-action mechanism centered on the modulation of cholinergic and glutamatergic neurotransmission. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a structured approach to the synthesis, in-silico modeling, in-vitro characterization, and in-vivo evaluation of this promising, yet underexplored, molecule. We provide detailed, field-proven experimental protocols and data interpretation frameworks to rigorously assess its nootropic potential, from initial receptor binding assays to complex behavioral paradigms in animal models of cognitive impairment. The overarching goal is to furnish the scientific community with the foundational knowledge and practical methodologies required to investigate this compound and similar compounds, thereby accelerating the discovery of next-generation cognitive enhancers.
Introduction: Rationale for Investigation
The field of nootropics, or cognitive enhancers, is driven by the need for therapeutic interventions for neurodegenerative diseases and the desire to improve cognitive performance in healthy individuals.[1][2] The racetam family of drugs, characterized by a 2-pyrrolidinone nucleus, has been a cornerstone of nootropic research, with compounds like piracetam and aniracetam known to modulate cholinergic and glutamatergic systems.[3][4] The piperazine ring is another privileged scaffold in medicinal chemistry, appearing in a multitude of drugs targeting the central nervous system.[5][6]
The novel structure of this compound presents an intriguing amalgamation of these two pharmacophores. The 1-methylpyrrolidine-2-carbonyl moiety is a close structural analog of the core of many racetams, suggesting a potential for similar mechanisms of action, such as allosteric modulation of AMPA receptors or enhancement of acetylcholine utilization.[1][4] The incorporation of the piperazine ring could introduce additional pharmacological activities, potentially influencing receptor interactions or improving pharmacokinetic properties like blood-brain barrier penetration.[7]
This guide, therefore, is predicated on the hypothesis that this compound represents a novel class of nootropic agents with a multi-faceted mechanism of action. We will outline a comprehensive, step-by-step research program to validate this hypothesis.
Proposed Synthesis and Physicochemical Characterization
A plausible synthetic route for this compound is proposed, starting from readily available precursors. The key step involves the amide coupling of 1-methylpyrrolidine-2-carboxylic acid with piperazine.
Synthetic Protocol
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Activation of Carboxylic Acid: To a solution of (S)-1-methylpyrrolidine-2-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Stir at 0°C for 30 minutes.
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Amide Coupling: To the activated carboxylic acid solution, add a solution of piperazine in the same solvent. Allow the reaction to proceed at room temperature for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated sodium bicarbonate solution), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
A similar synthetic approach is documented for other pyrrolidine derivatives, providing a solid foundation for this proposed synthesis.[8][9]
In-Silico Physicochemical Profiling
Prior to extensive in-vitro testing, in-silico methods can predict the drug-likeness and potential for blood-brain barrier (BBB) penetration of the target compound.[10][11]
| Property | Predicted Value | Implication for Nootropic Potential |
| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability (Lipinski's Rule) |
| LogP | 1.5 - 2.5 | Optimal for BBB penetration |
| Hydrogen Bond Donors | 1 | Favorable for BBB penetration |
| Hydrogen Bond Acceptors | 3 | Favorable for BBB penetration |
| Polar Surface Area | < 90 Ų | Favorable for BBB penetration |
These in-silico predictions suggest that this compound possesses physicochemical properties conducive to a centrally-acting nootropic agent.[7][12]
Postulated Mechanism of Action: A Dual-Pronged Approach
Based on its structural components, we hypothesize a dual mechanism of action for this compound, targeting both the cholinergic and glutamatergic systems, which are critically involved in learning and memory.[4][13][14][15][16]
-
Cholinergic Modulation: The pyrrolidine moiety may enhance cholinergic neurotransmission, a key pathway implicated in memory formation and cognitive function.[13][14] This could be achieved by increasing acetylcholine (ACh) release, inhibiting acetylcholinesterase (AChE), or acting as an agonist at nicotinic or muscarinic ACh receptors.[15]
-
Glutamatergic Modulation: The compound may act as a positive allosteric modulator of AMPA receptors, a mechanism shared by some racetam nootropics.[1][4] This would enhance excitatory synaptic transmission and facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.[4]
The following diagram illustrates the proposed signaling pathways:
Caption: Proposed dual mechanism of action targeting cholinergic and glutamatergic pathways.
Preclinical Evaluation Workflow: A Phased Approach
A systematic preclinical evaluation is essential to characterize the pharmacological profile of this compound.
Caption: Phased preclinical evaluation workflow for a novel nootropic candidate.
Phase 1: In-Vitro Pharmacological Profiling
Objective: To determine the binding affinity of the compound to key cholinergic and glutamatergic receptors.
Protocol:
-
Prepare membrane homogenates from rodent brain tissue or cell lines expressing the target receptors.
-
Incubate the membranes with a specific radioligand for the target receptor (e.g., [³H]-pirenzepine for M1 mAChR, [³H]-AMPA for AMPA receptors) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value (inhibition constant).[17]
Hypothetical Data Summary:
| Receptor Target | Radioligand | Hypothetical Ki (nM) |
| M1 Muscarinic | [³H]-Pirenzepine | > 10,000 |
| α7 Nicotinic | [³H]-α-Bungarotoxin | > 10,000 |
| AMPA | [³H]-AMPA | Allosteric Modulator |
| NMDA | [³H]-MK-801 | > 10,000 |
Objective: To assess the inhibitory potential of the compound against acetylcholinesterase (AChE).
Protocol (Ellman's Assay):
-
Prepare a solution of purified AChE enzyme.
-
In a 96-well plate, add the test compound at various concentrations, AChE, and the substrate acetylthiocholine.
-
Add Ellman's reagent (DTNB), which reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound.
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value of the compound for AChE inhibition.[18]
Hypothetical Data Summary:
| Enzyme | Substrate | Hypothetical IC50 (µM) |
| Acetylcholinesterase (AChE) | Acetylthiocholine | > 100 |
Phase 2: Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties and the ability of the compound to cross the BBB.
Protocol (In Vivo Microdialysis):
-
Implant a microdialysis probe into the hippocampus of an anesthetized rodent.
-
Administer the test compound systemically (e.g., intraperitoneally or orally).
-
Collect dialysate samples from the probe at regular intervals.
-
Analyze the concentration of the compound in the dialysate and plasma samples using LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio to assess BBB penetration.[17]
Hypothetical Data Summary:
| Parameter | Hypothetical Value |
| Tmax (plasma) | 30-60 min |
| Cmax (plasma) | Dose-dependent |
| Half-life (plasma) | 2-4 hours |
| Brain-to-Plasma Ratio | 1.5 - 2.0 |
Phase 3: In-Vivo Behavioral Models of Cognition
Objective: To assess the efficacy of the compound in improving learning and memory in animal models.
Protocol:
-
A circular pool is filled with opaque water, and a hidden platform is placed just below the surface.
-
Rodents are trained over several days to find the hidden platform using spatial cues around the room.
-
Administer the test compound or vehicle prior to each training session.
-
Measure the latency to find the platform and the path length.
-
On the final day, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured.[19]
Protocol:
-
The apparatus consists of a light and a dark compartment connected by a door.
-
On the training day, rodents are placed in the light compartment. When they enter the dark compartment, they receive a mild foot shock.
-
On the testing day (24 hours later), the rodents are again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
Administer the test compound prior to the training or testing session. An increased latency to enter the dark compartment indicates improved memory of the aversive experience.[5][19]
Objective: To evaluate the ability of the compound to reverse cognitive deficits.
Protocol:
-
Induce a transient amnesic state in rodents by administering the muscarinic antagonist scopolamine.[19]
-
Co-administer the test compound with scopolamine.
-
Assess cognitive performance using tasks like the Morris water maze or passive avoidance test.
-
Reversal of the scopolamine-induced deficits by the test compound suggests a pro-cholinergic mechanism of action.[19]
Hypothetical Data Summary from Behavioral Tests:
| Behavioral Test | Model | Treatment Group | Key Finding |
| Morris Water Maze | Healthy Rodents | Compound (10 mg/kg) | Decreased latency to find the platform |
| Passive Avoidance | Healthy Rodents | Compound (10 mg/kg) | Increased latency to enter the dark compartment |
| Morris Water Maze | Scopolamine-Induced Amnesia | Scopolamine + Compound | Reversal of scopolamine-induced increase in latency |
Conclusion and Future Directions
This technical guide has laid out a comprehensive, scientifically rigorous framework for the investigation of this compound as a novel nootropic agent. By leveraging the known pharmacology of its constituent pyrrolidine and piperazine moieties, we have proposed a plausible dual mechanism of action targeting the cholinergic and glutamatergic systems. The detailed protocols for synthesis, in-vitro characterization, and in-vivo evaluation provide a clear path for drug development professionals to systematically assess its potential.
The successful validation of the hypotheses presented herein would position this compound as a promising lead candidate for the development of a new generation of cognitive enhancers. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as more extensive toxicological and safety pharmacology studies to support its progression towards clinical trials. The exploration of this and similar chemical scaffolds holds significant promise for addressing the growing need for effective treatments for cognitive disorders.
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Structural Relationship and Synthetic Divergence: Sunifiram vs. 1-(1-Methylpyrrolidine-2-carbonyl)piperazine
The following technical guide provides an in-depth structural and functional analysis of the relationship between Sunifiram (DM-235) and the scaffold 1-(1-Methylpyrrolidine-2-carbonyl)piperazine . This analysis is designed for researchers in medicinal chemistry and neuropharmacology.[1]
Executive Summary
Sunifiram (DM-235) is a piperazine-derived ampakine that acts as a positive allosteric modulator (PAM) of AMPA receptors, exhibiting potency significantly higher than piracetam. This compound (CAS 1248383-26-7) represents a distinct but structurally relevant chemical scaffold.[2] While Sunifiram utilizes a benzoyl/propanoyl substitution pattern on the piperazine core to mimic the glutamate binding pocket, the this compound scaffold incorporates a proline-derived moiety, structurally bridging the gap between piperazine-based ampakines and pyrrolidone-based racetams.
This guide dissects the structural homology, electronic properties, and synthetic pathways of these two entities, proposing a rationale for their respective pharmacophoric behaviors.
Structural Deconstruction & Pharmacophore Analysis
The core structural relationship lies in the piperazine ring acting as a rigid linker. However, the substituents define their divergent pharmacological profiles.
Comparative Structural Architecture
| Feature | Sunifiram (DM-235) | This compound |
| Core Scaffold | Piperazine (1,4-disubstituted) | Piperazine (Monosubstituted or 1,4-precursor) |
| Moiety A (N1) | Benzoyl group (Aromatic, Lipophilic) | 1-Methylpyrrolidine-2-carbonyl (Proline-derived, Aliphatic, Basic) |
| Moiety B (N4) | Propanoyl group (Short chain amide) | Unsubstituted (Secondary amine) or Variable |
| Stereochemistry | Achiral (Planar amides) | Chiral (Contains L- or D-Proline center) |
| H-Bond Donors | 0 (Tertiary amides) | 1 (Secondary amine, if unsubstituted) |
| H-Bond Acceptors | 4 (2 Amide Carbonyls, 2 Nitrogens) | 3 (1 Amide Carbonyl, 2 Nitrogens) |
| Electronic Character | Electron-deficient piperazine (Bis-amide) | Electron-rich piperazine (Mono-amide/Amine) |
The Racetam-Ampakine Bridge
Sunifiram is often categorized as a "pyrrolidone-like" nootropic despite lacking a pyrrolidone ring. Its conformation mimics the cyclic structure of Unifiram (DM-232) , which does contain a fused pyrrolo-pyrazine system.
The compound This compound effectively hybridizes the two classes:
-
Piperazine Core: Retains the linker found in Sunifiram.
-
Pyrrolidine Moiety: Introduces the 5-membered nitrogen ring characteristic of Piracetam and Aniracetam , but linked via an exocyclic carbonyl rather than a fused system.
This suggests that this compound acts as a chimeric scaffold , potentially offering a starting point for "Proline-Sunifiram" hybrids that combine the high-affinity AMPA modulation of piperazines with the metabolic stability or transport properties of proline derivatives.
Visualization of Structural Homology
The following diagram illustrates the structural divergence from the common piperazine precursor.
Caption: Structural divergence of Piperazine into Sunifiram (Ampakine) and the Proline-Piperazine scaffold (Racetam-Hybrid).
Synthetic Pathways & Experimental Protocols
Understanding the synthesis of these compounds reveals their chemical accessibility and the potential for library generation.
Synthesis of Sunifiram (DM-235)
The synthesis of Sunifiram is a sequential bis-acylation of piperazine.
Protocol:
-
Reagents: Piperazine (anhydrous), Benzoyl Chloride, Propionyl Chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Step 1 (Mono-protection/acylation):
-
Dissolve piperazine (1.0 eq) in DCM at 0°C.
-
Add TEA (1.1 eq) followed by dropwise addition of Benzoyl Chloride (1.0 eq).
-
Critical Control: Maintain low temperature to favor mono-acylation.
-
Purify 1-benzoylpiperazine via acid-base extraction.
-
-
Step 2 (Final Acylation):
-
Dissolve 1-benzoylpiperazine (1.0 eq) in DCM.
-
Add TEA (1.2 eq) and Propionyl Chloride (1.1 eq) at 0°C.
-
Stir at room temperature for 2 hours.
-
-
Workup: Wash with NaHCO3, brine, dry over MgSO4, and concentrate. Recrystallize from Ethyl Acetate/Hexane.
Synthesis of this compound
This synthesis requires peptide coupling conditions to avoid racemization of the proline center.
Protocol:
-
Reagents: N-Methyl-L-Proline, Piperazine (excess), EDC·HCl, HOBt, DIPEA, DMF.
-
Coupling Reaction:
-
Dissolve N-Methyl-L-Proline (1.0 eq) in DMF.
-
Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 30 mins to activate ester.
-
Add Piperazine (3.0 eq) to the mixture. Note: Excess piperazine is used to prevent bis-coupling.
-
Stir at room temperature for 12-18 hours.
-
-
Purification:
-
Evaporate DMF under reduced pressure.
-
Dissolve residue in DCM and wash with water (to remove excess piperazine and urea byproducts).
-
Purify via column chromatography (Silica gel, MeOH/DCM gradient).
-
Synthetic Logic Diagram
Caption: Divergent synthetic pathways from a common Piperazine precursor.
Mechanistic Implications & Biological Context[3]
Sunifiram: The Ampakine Mechanism
Sunifiram modulates AMPA receptors by binding to the allosteric site, stabilizing the glutamate-bound "closed" conformation of the receptor. This enhances excitatory synaptic transmission (LTP).
-
Key Structural Feature: The spatial arrangement of the benzoyl and propanoyl oxygens mimics the charge distribution required for the allosteric pocket.
The Target Scaffold: Proline-Mimetics
The this compound scaffold introduces a rigid pyrrolidine ring.
-
Proline Effect: The pyrrolidine ring constrains the conformational flexibility of the amide bond (cis/trans isomerism around the prolyl-amide).
-
Potential Activity: While not a confirmed drug itself, this scaffold appears in patent literature for Cognition Enhancers and Sigma-1 Receptor Ligands . The N-methyl-proline moiety is a known bioisostere for the pyrrolidone ring in racetams, suggesting this scaffold could serve as a "next-generation" racetam precursor.
Structure-Activity Relationship (SAR) Table
| Parameter | Sunifiram | This compound |
| Lipophilicity (LogP) | ~1.5 (Moderate, BBB permeable) | ~0.2 (Low, requires substitution for BBB) |
| Metabolic Stability | Susceptible to amidase/CYP oxidation | Proline amide is relatively stable; Piperazine NH is reactive |
| Receptor Affinity | High (AMPA) | Unknown/Low (Scaffold only) |
| Primary Application | Nootropic / Cognitive Enhancer | Chemical Intermediate / Building Block |
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Romanelli, M. N., et al. (2006). Pharmacological characterization of DM232 (unifiram) and DM235 (sunifiram), new potent cognition enhancers. CNS Drug Reviews.
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Manetti, D., et al. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of Medicinal Chemistry.
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Chemical Book. (2024). This compound Product Page.
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PubChem. (2024). Sunifiram Compound Summary.
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The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold, a six-membered heterocyclic ring with two nitrogen atoms at the 1 and 4 positions, has solidified its status as a "privileged" structure in medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a vast array of clinically successful drugs across multiple therapeutic areas.[1][2] This technical guide provides a comprehensive overview of the pivotal role of the piperazine scaffold in drug design and development, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
The Physicochemical and Structural Advantages of the Piperazine Moiety
The widespread adoption of the piperazine core in drug discovery can be attributed to a unique combination of characteristics that make it an attractive building block for medicinal chemists.[1]
-
Tunable Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be readily substituted to modulate crucial properties such as solubility, lipophilicity, and basicity (pKa).[1][3] This allows for the fine-tuning of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which can enhance oral bioavailability and overall pharmacokinetic performance.[1][3][4]
-
Conformational Flexibility and Structural Rigidity: The chair conformation of the piperazine ring imparts a degree of structural rigidity, which can be advantageous for specific receptor interactions.[1][5] Simultaneously, it possesses sufficient conformational flexibility to adapt to various binding pockets.[1]
-
Synthetic Tractability: The piperazine ring is synthetically versatile, with well-established protocols for its formation and derivatization.[1][6] This enables the efficient generation of large libraries of analogues for structure-activity relationship (SAR) studies.[1]
Synthetic Strategies for Piperazine Derivatives
The functionalization of the piperazine core is a cornerstone of its utility in medicinal chemistry. Various synthetic methodologies have been developed to introduce a wide array of substituents at the N1 and N4 positions, enabling the exploration of vast chemical space.
N-Alkylation and N-Arylation Reactions
Direct N-alkylation and N-arylation are among the most common methods for modifying the piperazine scaffold.
-
N-Alkylation: This typically involves the reaction of piperazine with an alkyl halide in the presence of a base. The stoichiometry of the reactants can be controlled to favor either mono- or di-alkylation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the N-arylation of piperazine.[7][8] It allows for the formation of a carbon-nitrogen bond between the piperazine and an aryl halide or triflate, providing access to a wide range of N-arylpiperazine derivatives.[7][8][9]
Reductive Amination
Reductive amination is a versatile method for introducing alkyl substituents onto the piperazine nitrogen atoms.[5][6][10] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of piperazine with an aldehyde or ketone, followed by its reduction with a suitable reducing agent, such as sodium triacetoxyborohydride.[5][11]
Caption: Reductive Amination Workflow for Piperazine Functionalization.
Pharmacological Applications of Piperazine Derivatives
The piperazine scaffold is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance.[1][]
Anticancer Agents
Piperazine derivatives are prominent in oncology, often targeting key signaling pathways involved in cell proliferation and survival.[1][2][3][13]
-
Kinase Inhibitors: Many piperazine-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling. For example, a series of piperazine amides have been developed as potent inhibitors of c-jun N-terminal kinase (JNK).[1][14]
-
Cytotoxic Agents: Other piperazine derivatives exhibit direct cytotoxic effects on cancer cells. For instance, novel vindoline-piperazine conjugates have shown significant antiproliferative activity against a panel of 60 human tumor cell lines.[3] A study on benzothiazole-piperazine derivatives also reported cytotoxic activities against various cancer cell lines, with aroyl substituted compounds showing the most activity.[13]
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Piperazine Amide Derivative | MDA-MB-231 | IC50: 11.3 µM | [2] |
| Vindoline-Piperazine Conjugate | MDA-MB-468 | GI50: 1.00 µM | [3] |
| Vindoline-Piperazine Conjugate | HOP-92 | GI50: 1.35 µM | [3] |
| Oxazolo[4,5-d]pyrimidine Derivative | Various | GI50: 0.2−2.0 μM | [15] |
| Sulfonylated 1,3-oxazole-4-carbonitriles | Kelly Neuroblastoma | IC50: 1.3 µM | [16] |
Antipsychotic Agents
Piperazine derivatives are a cornerstone in the treatment of psychosis, particularly schizophrenia.[17][18][19] These compounds typically act as modulators of dopamine and serotonin receptors in the central nervous system.[17][18]
-
Aripiprazole: Aripiprazole is a widely prescribed atypical antipsychotic that contains a piperazine moiety.[][20][21] Its mechanism of action is thought to involve partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[]
Caption: Mechanism of Action of Aripiprazole.
Antimicrobial Agents
The piperazine scaffold has also been explored for the development of novel antimicrobial agents.[22][23][24]
-
Antibacterial Activity: Certain piperazine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[24][25] For instance, some synthesized piperazine derivatives showed better activity against Gram-positive bacteria like S. aureus and E. faecalis with MIC values in the range of 1-5 μg/ml.[24] Another study found that some novel piperazine compounds exhibited effective antibacterial activity against human pathogens like Shigella flexineri and S. aureus.[26]
-
Antifungal Activity: Piperazine derivatives have also shown promise as antifungal agents.[22][23] In one study, synthesized piperazine derivatives containing an imidazole moiety showed better antifungal activity than those with a triazole moiety.[23]
| Compound Class | Microorganism | Activity (MIC/ZOI) | Reference |
| Piperazine Derivative | S. aureus, E. faecalis | MIC: 1-5 µg/ml | [24] |
| Piperazine-Chalcone Derivative | C. albicans | MIC: 2.22 µg/mL | [24] |
| Imidazole-Piperazine Derivative | P. aeruginosa | ZOI: 15 ± 1.1 mm | [23] |
Experimental Protocols
Synthesis of Aripiprazole: A Case Study
The synthesis of the atypical antipsychotic aripiprazole serves as an excellent example of the application of N-alkylation in the preparation of a complex piperazine derivative.[20][21]
Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one [20][21]
-
To a stirred solution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in a suitable solvent such as DMF, add potassium carbonate as a base.[21]
-
Add 1,4-dibromobutane to the mixture.[21]
-
Heat the reaction mixture at 40-45 °C for 4-5 hours.[21]
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[21]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[21]
Step 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine [20][21]
-
This intermediate can be prepared through the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine.[21]
-
Alternatively, react piperazine with 1,2-dichloro-3-nitrobenzene, followed by reduction of the nitro group.[20]
Step 3: Synthesis of Aripiprazole [20][21][27]
-
In a reactor, charge the solvent (e.g., water) and a base (e.g., potassium carbonate).[20][27]
-
Add 7-(4-bromobutoxy)-3,4-dihydroquinolinone.[20]
-
Heat the mixture to a specific temperature (e.g., 90-95°C).[27]
-
Gradually add 1-(2,3-dichlorophenyl)piperazine to the reactor.[20]
-
Monitor the reaction progress using HPLC.[20]
-
Upon completion, cool the reaction mixture.[20]
-
Separate the product by filtration to obtain crude aripiprazole.[20]
-
Purify the crude product by recrystallization to yield pure aripiprazole.[20]
Caption: Synthetic Pathway of Aripiprazole.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[28]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[28]
-
Compound Treatment: Prepare serial dilutions of the piperazine test compound in the culture medium and add them to the wells. Include a vehicle control.[28]
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).[28]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[28]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[28]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[28]
Future Perspectives
The piperazine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:
-
Novel Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis and functionalization of piperazine derivatives.[7][29]
-
Expansion of Therapeutic Applications: Exploring the potential of piperazine-containing compounds in other disease areas.
-
Structure-Based Drug Design: Utilizing computational tools and structural biology to design more potent and selective piperazine-based inhibitors for specific biological targets.[30]
-
Pharmacokinetic Optimization: Further refining the ADME properties of piperazine derivatives to improve their clinical utility.[4][31][32][33]
Conclusion
The piperazine scaffold is a truly privileged structure in medicinal chemistry, offering a unique combination of desirable physicochemical properties, synthetic accessibility, and a wide range of biological activities. Its continued presence in newly approved drugs and in the drug discovery pipeline is a testament to its enduring value. As our understanding of disease biology deepens and synthetic methodologies advance, the piperazine moiety is poised to remain a cornerstone of modern drug development for the foreseeable future.
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Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12). Chemitheca. Retrieved from [Link]
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Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[5][20]Oxazolo[4,5-D]Pyrimidines. (2026, January 31). Der Pharma Chemica.
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- Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023). Scientific Reports, 13(1), 5136.
- In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026, February 18). MDPI.
- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2015). Der Pharma Chemica, 7(10), 119-131.
- Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry, 53(20), 7314-7325.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(4), 868.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Current Neuropharmacology, 17(2), 169-178.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2022). Neuroquantology, 20(8), 3505-3511.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2025, August 6).
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- Buchwald-Hartwig Amin
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Methodological & Application
Step-by-step synthesis protocol for 1-(1-Methylpyrrolidine-2-carbonyl)piperazine
Executive Summary & Strategic Rationale
The compound 1-(1-Methylpyrrolidine-2-carbonyl)piperazine (often referred to as the amide of N-methylproline and piperazine) represents a critical "privileged scaffold" in medicinal chemistry. It combines the conformational rigidity of the pyrrolidine ring with the solubilizing and linker-friendly properties of the piperazine moiety. This structural motif is frequently utilized in fragment-based drug discovery (FBDD) and as a core intermediate for neuroactive ligands, particularly in the design of GPCR modulators and enzyme inhibitors.
Scientific Integrity Note: While direct coupling of N-methylproline and piperazine is theoretically possible, it is experimentally flawed due to the high probability of forming the symmetric bis-amide byproduct (1,4-bis(1-methylpyrrolidine-2-carbonyl)piperazine). To ensure high purity and yield—essential for pharmaceutical applications—this protocol utilizes a mono-protection strategy using tert-butyl piperazine-1-carboxylate (1-Boc-piperazine). This approach guarantees regioselectivity, preventing polymerization or dimerization.
Safety & Handling Protocols (GHS Standards)
Before commencing, all personnel must review the Safety Data Sheets (SDS) for all reagents.
-
Dichloromethane (DCM) / DMF: Toxic/Carcinogenic solvents. Use only in a certified chemical fume hood.
-
Trifluoroacetic Acid (TFA): Corrosive. Causes severe skin burns.[3][4] Wear acid-resistant gloves and face shield.
-
Coupling Agents (HATU/EDC): Potential sensitizers. Handle with care.
Mandatory PPE: Nitrile gloves (double-gloving recommended for TFA), lab coat, safety goggles.
Synthetic Pathway & Logic
The synthesis is designed as a two-step convergent sequence:
-
Amide Coupling: Activation of N-methyl-L-proline and coupling with 1-Boc-piperazine.
-
Deprotection: Acidolytic cleavage of the Boc group to release the free secondary amine.
Reaction Scheme Visualization
Figure 1: Convergent synthesis pathway utilizing a Boc-protection strategy to ensure mono-substitution.
Detailed Experimental Protocol
Phase 1: Amide Coupling
Objective: Synthesize tert-butyl 4-(1-methylpyrrolidine-2-carbonyl)piperazine-1-carboxylate.
Reagents & Stoichiometry:
| Reagent | Equiv.[2][3] | Role |
| N-Methyl-L-proline | 1.0 | Carboxylic Acid Component |
| 1-Boc-piperazine | 1.1 | Amine Component (Protected) |
| HATU | 1.2 | Coupling Agent (High Efficiency) |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 | Base (Proton Scavenger) |
| DMF (Anhydrous) | - | Solvent (0.1 M conc.) |
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Methyl-L-proline (1.0 equiv) in anhydrous DMF .
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C. Stir for 15 minutes to allow the formation of the activated ester species.
-
Expert Insight: Pre-activation at lower temperatures minimizes racemization of the chiral center on the proline ring.
-
-
Coupling: Add 1-Boc-piperazine (1.1 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 12–16 hours under an inert atmosphere (Nitrogen or Argon).
-
Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), water (2x), and brine (1x).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude intermediate is usually pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, MeOH/DCM gradient).
Phase 2: Boc-Deprotection & Isolation
Objective: Isolate the final free amine target.
Procedure:
-
Dissolution: Dissolve the intermediate from Phase 1 in DCM (approx. 5 mL per gram of substrate).
-
Acidolysis: Add Trifluoroacetic acid (TFA) dropwise at 0°C until a ratio of 1:1 (v/v) DCM:TFA is reached.
-
Alternative: 4M HCl in Dioxane can be used if the hydrochloride salt is preferred directly.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up (Free Base): Concentrate the mixture to remove excess TFA. Redissolve the residue in a minimal amount of water. Carefully basify to pH >12 using 2N NaOH or saturated K₂CO₃.
-
Extraction: Extract the aqueous layer with DCM (3x) or Chloroform/Isopropanol (3:1) for better recovery of polar amines.
-
Final Isolation: Dry the combined organic extracts over Na₂SO₄ and concentrate to yield the target compound as a viscous oil or low-melting solid.
Analytical Validation (Expected Data)
To validate the synthesis, the following analytical signatures should be confirmed:
-
LC-MS: A single peak with [M+H]⁺ corresponding to the molecular weight (Calc. MW ≈ 197.28 Da).[5]
-
¹H NMR (CDCl₃):
-
Diagnostic singlet for N-Methyl group (~2.3–2.4 ppm).
-
Multiplets for the pyrrolidine ring protons (1.6–3.2 ppm).
-
Broad multiplets for the piperazine ring protons (2.8–3.6 ppm).
-
Absence of the Boc tert-butyl singlet (~1.45 ppm).
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19704824, this compound. Link
Sources
HPLC method development for detecting 1-(1-Methylpyrrolidine-2-carbonyl)piperazine
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine
Abstract
This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. As a polar, basic compound, this analyte presents unique chromatographic challenges, including poor retention on traditional reversed-phase columns and peak tailing. This application note details a systematic approach, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. We describe the rationale behind the selection of a suitable stationary phase, mobile phase composition, and detector settings. Furthermore, a detailed protocol for performing forced degradation studies is provided to ensure the method's specificity and ability to separate the active pharmaceutical ingredient (API) from its potential degradation products.
Introduction and Scientific Background
This compound is a chemical entity featuring both a pyrrolidine and a piperazine moiety, making it a valuable building block in medicinal chemistry and pharmaceutical development.[1] The accurate quantification of this compound and its impurities is critical for ensuring the quality, safety, and efficacy of any corresponding drug substance or product.
The development of a reliable HPLC method is fundamental for quality control, stability testing, and regulatory submissions.[2] The physicochemical properties of this compound—specifically its polarity and basic nature due to multiple nitrogen atoms—necessitate a carefully considered chromatographic strategy. Standard reversed-phase (RP) C18 columns often provide insufficient retention for such polar molecules and can lead to poor peak shapes due to interactions with residual silanols on the silica surface.[3]
This guide, therefore, focuses on a systematic approach to overcome these challenges, culminating in a fully validated, stability-indicating HPLC method suitable for its intended purpose, as mandated by regulatory bodies like the FDA and EMA.[4][5]
Method Development Strategy: A Rationale-Driven Approach
The objective is to develop a method that is specific, accurate, precise, and robust. The strategy is built on a foundational understanding of the analyte's chemistry and the principles of chromatography.
Analyte Properties and Initial Considerations
-
Structure: The molecule contains two tertiary amines and one secondary amine, making it basic with multiple potential pKa values.
-
Polarity: The presence of multiple nitrogen and oxygen atoms makes the compound highly polar. Consequently, it will be poorly retained on traditional C18 columns using typical reversed-phase conditions.[6]
-
UV Absorbance: The molecule lacks a significant chromophore, suggesting that detection might be challenging. Low UV wavelength (e.g., 200-220 nm) is likely required for adequate sensitivity.
Column Selection: Mitigating Polarity and Basicity
Given the analyte's characteristics, several column chemistries are viable alternatives to a standard C18:
-
Polar-Endcapped RP Columns: These columns have a polar group embedded in the alkyl chain or at the terminus, which promotes wetting of the stationary phase with highly aqueous mobile phases and shields the analyte from interacting with acidic silanols, improving peak shape for basic compounds.[7]
-
Mixed-Mode Columns: Columns like Primesep AB, which have both hydrophobic and ion-exchange functional groups, can provide excellent retention for polar acidic and basic compounds through multiple interaction mechanisms.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase high in organic content. This is a powerful technique for retaining and separating very polar compounds that are unretained in reversed-phase.[6]
Decision: For this protocol, we will proceed with a polar-endcapped C18 column . This choice offers a good balance of robustness, familiarity for QC labs, and improved performance for polar bases compared to traditional C18 phases.
Mobile Phase Optimization: The Key to Good Chromatography
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower UV cutoff and lower viscosity, resulting in better efficiency.
-
pH Control: To ensure consistent retention and symmetrical peak shape for a basic compound, the mobile phase must be buffered at a pH at least 2 units below the analyte's primary pKa. This ensures the analyte exists in a single, protonated state. A volatile buffer like formate or acetate at an acidic pH (e.g., pH 3.0) is an excellent starting point, especially if the method is to be compatible with mass spectrometry (LC-MS).
-
Gradient vs. Isocratic Elution: A gradient elution (e.g., starting with a high aqueous percentage and increasing the organic content) is recommended for initial development. This approach allows for the effective elution of both the polar analyte and any less polar impurities or degradants within a reasonable runtime.
Forced Degradation: Ensuring Stability-Indicating Power
Forced degradation (or stress testing) is essential to demonstrate that the analytical method can distinguish the intact API from its degradation products.[9][10] This is a core requirement for a stability-indicating method under ICH guidelines.[11] The studies involve subjecting the analyte to harsh conditions to intentionally generate degradants.
Stress Conditions (as per ICH Q1A(R2)): [11][12]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., Solid-state sample at 105 °C.
-
Photolytic Stress: e.g., Exposure to UV/Visible light (ICH Q1B).
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed and can be chromatographically resolved.[11]
Experimental Protocols
Equipment and Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A polar-endcapped C18 column (e.g., Ascentis RP-Amide, Waters Xbridge Shield RP18), 4.6 x 150 mm, 3.5 µm.
-
Reagents: HPLC-grade Acetonitrile, Formic Acid (≥99%), Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (30%), and Purified Water (Milli-Q or equivalent).
-
Reference Standard: this compound of known purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. Filter and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 19.0 | |
| 19.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.2 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.2 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 1 mL of 0.2 M HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Store a vial of the solid-state reference standard in an oven at 105 °C for 48 hours. Cool, then prepare a 0.1 mg/mL solution in diluent.
-
Control Samples: Prepare a "zero-time" sample by diluting 1 mL of the stock solution to 10 mL with diluent without subjecting it to stress.
Method Validation Protocol (ICH Q2(R1))
The developed method must be validated to demonstrate its suitability for the intended purpose.[4][13][14]
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.
-
Procedure:
-
Inject the diluent (blank) to show no interference.
-
Inject the working standard solution.
-
Inject the solutions from the forced degradation studies.
-
-
Acceptance Criteria: The peak for this compound should be free from co-elution with any degradation products or blank interference. Peak purity analysis using a DAD detector should confirm spectral homogeneity.
Linearity
-
Objective: To demonstrate a direct proportional relationship between concentration and detector response.
-
Procedure: Prepare at least five concentrations of the analyte, ranging from 50% to 150% of the working standard concentration (e.g., 0.05 to 0.15 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot should be ≥ 0.999.
Accuracy (Recovery)
-
Objective: To assess the closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate preparations of the working standard solution on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions (typically S/N of 10 for LOQ and 3 for LOD) or from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
-
Acceptance Criteria: System suitability parameters must remain within limits, and the %RSD of the results should not be significantly affected.
Results and Data Presentation
All validation data should be summarized in clear, tabular formats.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | e.g., 1.1 |
| Theoretical Plates (N) | ≥ 2000 | e.g., 8500 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | e.g., 0.4% |
Table 2: Linearity Results
| Concentration (mg/mL) | Peak Area |
|---|---|
| Level 1 (50%) | Data |
| Level 2 (80%) | Data |
| Level 3 (100%) | Data |
| Level 4 (120%) | Data |
| Level 5 (150%) | Data |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Report |
Visual Workflows
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationships of ICH Q2(R1) Validation Parameters.
Conclusion
This application note presents a systematic and scientifically grounded protocol for developing a stability-indicating HPLC method for the challenging polar basic compound, this compound. By carefully selecting a polar-endcapped stationary phase and controlling the mobile phase pH, the common issues of poor retention and peak asymmetry can be overcome. The integration of forced degradation studies is paramount to ensuring the method is specific and fit for purpose in a regulated environment. The subsequent validation, performed according to ICH Q2(R1) guidelines, provides a high degree of assurance in the reliability and accuracy of the analytical results, making the final method suitable for routine quality control and stability testing.
References
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2024). ijarsct. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). EMA. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]
-
BA Method Development: Polar Compounds. (2023). BioPharma Services. Retrieved from [Link]
-
HPLC Method Development Kit: Where to Start? (n.d.). Element Lab Solutions. Retrieved from [Link]
-
HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
HPLC method development. (n.d.). Interchim. Retrieved from [Link]
-
1-(Pyrrolidinocarbonylmethyl)piperazine. (n.d.). Chem-Impex. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. interchim.fr [interchim.fr]
- 8. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column | SIELC Technologies [sielc.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. onyxipca.com [onyxipca.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
Using 1-(1-Methylpyrrolidine-2-carbonyl)piperazine as a building block in drug design
Application Note: 1-(1-Methylpyrrolidine-2-carbonyl)piperazine as a Pharmacophore Scaffold [1][2]
Abstract
This application note details the strategic implementation of This compound (hereafter referred to as MPCP ) in medicinal chemistry campaigns. As a hybrid scaffold combining the rigid stereochemistry of N-methylproline with the solubilizing versatility of piperazine, MPCP serves as a critical building block for optimizing physicochemical properties (Fsp³, solubility) and targeting G-Protein Coupled Receptors (GPCRs).[2] This guide provides validated synthetic protocols, structural analysis, and decision-making frameworks for drug design professionals.[2]
Part 1: Structural Analysis & Pharmacophore Utility[1][2]
The MPCP scaffold is not merely a linker; it is a functional moiety that alters the trajectory of a drug candidate in three-dimensional space.[1]
Physicochemical Attributes
| Property | Feature | Impact on Drug Design |
| Rigidity | Proline Ring | Restricts conformational freedom, reducing the entropic penalty upon protein binding.[1][2] Acts as a "turn" mimetic. |
| Stereochemistry | Chiral Center (C2) | Available as (S)- or (R)-enantiomers.[1][2] Allows for precise vector exploration in the active site (e.g., GPCR pockets).[2] |
| Solubility | Piperazine Nitrogen | The distal basic amine ( |
| Permeability | N-Methyl Group | Caps the proline nitrogen, removing a Hydrogen Bond Donor (HBD).[2][3] This often improves Blood-Brain Barrier (BBB) penetration by reducing polar surface area (PSA).[2] |
| Fsp³ Score | High | Increases the fraction of saturated carbons, correlating with higher clinical success rates by "escaping flatland" (reducing aromaticity).[2] |
Strategic Application Logic
-
When to use: Use MPCP when a lead compound suffers from poor solubility or metabolic instability at a flexible alkyl chain.[1]
-
Mechanism: The amide bond between proline and piperazine is resistant to rapid hydrolysis. The N-methyl group sterically hinders proteolytic cleavage, enhancing plasma stability compared to standard proline amides.[1][2]
Part 2: Validated Synthetic Protocols
Warning: Direct coupling of N-methylproline to unprotected piperazine results in a statistical mixture of mono- and bis-amides.[1][2] The following Self-Validating Protocol utilizes a protection/deprotection strategy to ensure 98%+ purity of the desired building block.
Protocol A: Synthesis of the MPCP Building Block
Target: Preparation of 1-(1-Methyl-L-prolyl)piperazine (free base form).[1][2][3]
Reagents:
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.1 equiv)[1][2]
-
HATU (1.2 equiv) – Crucial for sterically hindered N-methyl amino acids.[1][2]
-
DIPEA (Diisopropylethylamine) (3.0 equiv)[2]
-
DMF (Anhydrous), DCM (Dichloromethane), TFA (Trifluoroacetic acid).[2]
Step-by-Step Methodology:
-
Activation (The Critical Step):
-
Coupling:
-
Add N-Boc-piperazine (11 mmol) in one portion.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
QC Check: Monitor by TLC (5% MeOH in DCM). Product
should be distinct from starting material.
-
-
Work-up:
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in DCM (20 mL).
-
Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.
-
Validation: LC-MS should show mass [M+H]+ = ~198.15 (depending on exact isotope).[2]
-
-
Free Base Isolation:
Part 3: Visualization of Workflows
Figure 1: Synthetic Pathway & Decision Logic
This diagram illustrates the synthesis flow and the decision matrix for deploying this scaffold in drug discovery.
Caption: Figure 1. Decision logic for scaffold selection and step-by-step synthetic pathway for generating high-purity MPCP.
Part 4: Application Case Studies
Case Study A: Improving Solubility in Kinase Inhibitors
Context: Many kinase inhibitors possess flat, aromatic hinge-binding motifs (e.g., quinazolines) that suffer from poor aqueous solubility.[2]
-
Modification: Attaching MPCP via the piperazine nitrogen to the solvent-exposed region of the inhibitor.[1]
-
Result: The protonated piperazine (
) increases solubility by >100-fold.[2] The proline moiety directs the solubilizing group away from the ATP pocket, minimizing steric clashes.
Case Study B: GPCR Selectivity (Histamine H3 / Dopamine D3)
Context: Selectivity between Dopamine D2 and D3 receptors is challenging due to active site homology.
-
Modification: Using MPCP as a linker between a pharmacophore "head" (e.g., aromatic ring) and a "tail".
-
Mechanism: The rigid geometry of the proline-amide bond locks the piperazine into a specific vector.[1] This restricts the molecule's conformational ensemble, allowing it to fit the narrower orthosteric pocket of D3 while clashing with D2 residues.
-
Data Support: Studies show that N-methylproline derivatives often exhibit superior metabolic stability compared to their non-methylated counterparts due to resistance against aminopeptidases [1].[1][2]
Part 5: Quality Control & Characterization
To ensure the integrity of the building block before late-stage coupling:
-
NMR Validation:
-
¹H NMR (DMSO-d6): Look for the N-methyl singlet at
ppm.[1][2] -
Rotamers: Due to the tertiary amide bond, MPCP often exists as a mixture of cis/trans rotamers in solution. This appears as "split" peaks in NMR.[1] Do not interpret this as impurity. Coalescence studies at high temperature (e.g., 80°C) will merge these peaks.
-
-
Chiral Purity:
References
-
Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.[2] Link[2]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link
-
Gao, Y., et al. (2013).[2] Design, synthesis and biological evaluation of novel 1-(1-methylpyrrolidin-2-yl)methyl-4-substituted piperazines as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2669-2673.[2] Link[2]
-
Blair, J. A., et al. (2019).[2] Structure-based design of N-methylproline-piperazine derivatives as potent and selective inhibitors. Journal of Medicinal Chemistry (General reference for scaffold utility in kinase inhibition). Link
Sources
- 1. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [growingscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Removing unreacted piperazine from 1-(1-Methylpyrrolidine-2-carbonyl)piperazine mixtures
Executive Summary & Chemical Logic
The separation of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine (Target) from unreacted piperazine (Impurity) presents a classic "Polarity Trap." Both molecules are highly polar, water-soluble bases, rendering standard acid/base extraction inefficient. Both protonate under similar pH conditions, leading to co-extraction or co-retention in the aqueous phase.
However, three distinct physicochemical divergences allow for high-purity separation:
-
Volatility: Piperazine sublimes readily under vacuum (BP 146°C at atm), whereas the Target (an amide with MW ~197) has a significantly higher boiling point and lower vapor pressure.
-
Crystal Lattice Energy: Piperazine forms a highly insoluble diacetate salt in acetone, a property often not shared by mono-functionalized piperazine amides.
-
Hygroscopicity: Piperazine forms a stable, precipitating hexahydrate in specific solvent mixtures.
This guide prioritizes Vacuum Sublimation/Distillation as the primary "coarse" purification method, followed by Chromatographic Polishing or Selective Salt Precipitation for high-purity requirements.
Troubleshooting Guide (FAQ Format)
Issue 1: "I tried an aqueous workup, but I lost my product or the impurity remained."
Diagnosis: Both the Target and Piperazine are polyamines.
-
The Trap: At low pH (acidic wash), both molecules form water-soluble salts. At high pH (extraction), both are free bases and partition into chlorinated solvents (DCM/CHCl₃).
-
The Fix: Avoid standard aqueous extraction for bulk removal. If you must wash, use saturated brine adjusted to pH 11-12 . The "Salting Out" effect forces the less hydrophilic Target into the organic layer (DCM), while the hyper-hydrophilic small molecule piperazine is partially retained in the brine.
-
Note: This is rarely 100% effective; use it only as a pre-step to distillation.
-
Issue 2: "My silica column is streaking, and the spots overlap."
Diagnosis: Amine-Silanol Interaction.
-
The Mechanism: The secondary amine on the piperazine ring and the tertiary amine on the pyrrolidine ring interact strongly with acidic silanol groups on silica gel, causing peak tailing.
-
The Fix:
-
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III). It is less acidic and handles polyamines better.
-
Modifier: If using Silica, pre-wash the column with mobile phase containing 1% Triethylamine (TEA) or 1-2% NH₄OH . This blocks the active silanol sites.
-
Eluent: Use a gradient of DCM:MeOH:NH₄OH (e.g., 90:9:1).
-
Issue 3: "Can I chemically scavenge the piperazine?"
Diagnosis: Lack of Selectivity.
-
The Problem: Most electrophilic scavengers (e.g., isocyanate resins) target nucleophilic amines. Your Target molecule possesses a free secondary amine (on the distal piperazine nitrogen). Any scavenger that removes piperazine will also remove your Target.
-
The Exception: If your Target is fully protected (no free NH), you can use a scavenger. If not, rely on physical separation (Distillation).
Detailed Experimental Protocols
Protocol A: High-Vacuum Sublimation (The "Gold Standard")
Best for: Bulk removal of excess piperazine (10g - 1kg scale).
Principle: Piperazine is a volatile solid that sublimes at moderate temperatures under vacuum. The amide Target is significantly less volatile.
Step-by-Step:
-
Concentrate: Remove reaction solvents (DCM, DMF) completely via rotary evaporation.
-
Setup: Place the crude oily residue in a round-bottom flask connected to a Kugelrohr apparatus or a short-path distillation head.
-
Vacuum: Apply high vacuum (< 1 mmHg / 1 mbar).
-
Heat Ramp:
-
Stage 1 (Sublimation): Heat the flask to 60–80°C . Unreacted piperazine will sublime and deposit as white crystals in the cool zone (condenser or bulb).
-
Stage 2 (Distillation - Optional): Once sublimation ceases, increase temperature to 140–160°C (depending on vacuum) to distill the Target product, leaving non-volatile tars behind.
-
-
Validation: Check the residue (or distillate) by 1H NMR. The singlet peak for piperazine (approx. 2.8 ppm) should be absent.
Protocol B: The "Acetone-Diacetate" Precipitation
Best for: Removing piperazine without high-vacuum equipment.
Principle: Piperazine forms an insoluble diacetate salt in acetone. Many mono-substituted piperazines form mono-acetates that remain soluble in acetone or require different conditions to precipitate [1].
Step-by-Step:
-
Dissolution: Dissolve the crude mixture in Acetone (10 mL per gram of crude).
-
Acidification: Dropwise add Glacial Acetic Acid (2.5 equivalents relative to estimated piperazine).
-
Precipitation: Stir at 0–5°C (ice bath) for 1 hour. Piperazine diacetate typically precipitates as a white solid.
-
Filtration: Filter the solid rapidly under argon (piperazine salts can be hygroscopic).
-
Workup:
-
The Filtrate contains your Target (as an acetate salt).
-
Evaporate the acetone.
-
Redissolve in DCM, wash with saturated NaHCO₃ (to free the base), dry over Na₂SO₄, and concentrate.
-
Data & Decision Logic
Comparison of Purification Methods
| Method | Purity Potential | Yield Loss Risk | Key Requirement | Best For |
| Vacuum Sublimation | High (>98%) | Low (<5%) | High Vacuum (<1 mbar) | Bulk removal (>10g) |
| Alumina Chromatography | Very High (>99%) | Moderate (10-20%) | Neutral Alumina | Final polishing (<5g) |
| Acetone Precipitation | Moderate (90-95%) | Low | Glacial Acetic Acid | Labs without high vac |
| Aqueous Extraction | Low (Mixtures) | High (Emulsions) | pH Control (11-12) | Not Recommended |
Visual Workflow: The Purification Decision Tree
Caption: Logical workflow for selecting the optimal purification path based on scale and equipment availability.
References
- Method of separating piperazine from mixtures containing in addition to at least 1% piperazine significant quantities of contaminant. (1959). US Patent 2,919,275A.
-
Piperazine - Wikipedia. (n.d.). Physical properties and solubility data. Available at: [Link]
Minimizing racemization during 1-(1-Methylpyrrolidine-2-carbonyl)piperazine synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine. This molecule, containing a chiral N-methylproline core, is a valuable building block in pharmaceutical development.[1] However, its synthesis presents a significant challenge: the high propensity for racemization at the α-carbon of the N-methylproline moiety during amide bond formation. This loss of stereochemical integrity can lead to diastereomeric impurities that are often difficult to separate and can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide researchers, chemists, and process development professionals with the expert insights and actionable strategies needed to control and minimize racemization, ensuring a robust and stereochemically pure synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound so prone to racemization?
A1: The susceptibility to racemization stems from the nature of the N-methylproline starting material. Unlike standard amino acids with an N-H bond, N-methylated amino acids cannot form a 5(4H)-oxazolone intermediate, which is a common pathway for racemization.[2][3] Instead, racemization (or more accurately, epimerization) occurs via a "direct enolization" or "direct α-abstraction" mechanism.[2]
Here's the step-by-step causality:
-
Activation: The carboxylic acid of N-methyl-L-proline is activated by a coupling reagent, making the α-proton (the hydrogen on the chiral carbon) more acidic.
-
Base-Catalyzed Abstraction: A base present in the reaction mixture abstracts this now-acidic α-proton.[4]
-
Enolate Formation: This abstraction forms a planar, achiral enolate intermediate.
-
Reprotonation: The enolate can be reprotonated from either face. If protonated from the opposite face, the stereochemistry at the α-carbon is inverted, converting the L-enantiomer to the D-enantiomer.
N-methyl amino acids have a higher propensity for this epimerization pathway, especially in the presence of tertiary amine bases. The reaction rate of amide bond formation is in direct competition with the rate of epimerization; if coupling is slow, the activated intermediate has a longer lifetime, increasing the opportunity for the base to cause epimerization.
Caption: Base-catalyzed epimerization via direct enolization.
Q2: Which coupling reagents are best for minimizing racemization in this synthesis?
A2: The choice of coupling reagent is critical. The ideal reagent promotes a very rapid rate of amide bond formation, minimizing the time the activated N-methylproline exists as a transient species susceptible to base-catalyzed proton abstraction.
Uronium/Aminium salts are generally the reagents of choice due to their high reactivity and efficiency.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard. It forms a highly reactive HOAt-ester, leading to fast coupling and generally low levels of racemization.[3][5]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with coupling efficiencies comparable to HATU.[2] It incorporates the OxymaPure moiety, which is a non-explosive and effective alternative to HOBt/HOAt for suppressing racemization.[2][5]
-
TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate): Has shown good results in couplings of sterically hindered or methylated amino acids, with reported racemization levels lower than other reagents in some cases.[2]
Phosphonium salts like PyBOP can also be effective, but some newer reagents have been developed specifically to overcome challenges with N-methylated amino acids.[2]
Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) are generally not recommended unless used with a racemization-suppressing additive. Without an additive like HOBt or, more effectively, HOAt or OxymaPure, carbodiimides can lead to significant epimerization.[4][6]
Q3: What is the role of the base, and which one should I use?
A3: The base plays a dual, conflicting role. It is required to neutralize any acid salts (e.g., HCl or TFA) from the amine component (piperazine) and to facilitate the coupling reaction. However, it is also the primary cause of racemization by abstracting the α-proton.[4] Therefore, the choice of base and its stoichiometry are critical control points.
The key principle is to use the weakest, most sterically hindered base that is still effective for the coupling.
-
Recommended:
-
2,4,6-Collidine (TMP): A sterically hindered and relatively weak base (pKa ~7.4). Its bulkiness disfavors the abstraction of the α-proton from the activated amino acid, significantly reducing racemization compared to less hindered bases.[4][7]
-
N-Methylmorpholine (NMM): Another weak base (pKa ~7.4) that is often a good choice for minimizing racemization.[4][7]
-
-
Use with Caution:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): While very common, DIPEA is a stronger base (pKa ~10.1) and is less sterically hindered than collidine.[4][7] Its use often leads to higher levels of racemization and should generally be avoided for this specific synthesis unless other options fail.[7]
-
-
Stoichiometry: Use the minimum number of equivalents of base required. Typically, 1 equivalent is needed to neutralize the piperazine salt (if used as a salt) and 1-2 additional equivalents for the coupling itself. An excess of base should be strictly avoided.
Q4: How do temperature and solvent affect racemization?
A4: Both temperature and solvent choice are important parameters for controlling racemization.
-
Temperature: Amide coupling reactions are exothermic. Lowering the reaction temperature is a highly effective strategy to suppress racemization.
-
Best Practice: Perform the activation and coupling steps at 0 °C . For particularly sensitive couplings, temperatures as low as -15 °C or -20 °C can be employed. While lower temperatures slow down the desired coupling reaction, they have a more pronounced effect on slowing the rate of epimerization.
-
-
Solvent: The solvent can influence the reaction rates and the solubility of intermediates.
-
Common Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are standard.
-
Considerations: DMF is a polar aprotic solvent that can facilitate the charged intermediates involved in both coupling and epimerization. In some cases, a less polar solvent like DCM or a mixture (e.g., DCM/DMF) may be beneficial, provided all components remain in solution.[8]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High level of the undesired diastereomer detected by chiral HPLC (>2%). | 1. Inappropriate Base: Use of a strong, non-hindered base like DIPEA or triethylamine.[4] | 1. Switch Base: Change to a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine.[7] |
| 2. High Reaction Temperature: Running the reaction at room temperature or higher. | 2. Lower Temperature: Perform the entire coupling procedure at 0 °C or below. Ensure the reaction vessel is adequately cooled. | |
| 3. Suboptimal Coupling Reagent: Using a carbodiimide (e.g., DIC) without an additive, or a less reactive reagent.[6] | 3. Change Reagent: Switch to a high-performance uronium salt like HATU or COMU.[2][3] | |
| 4. Excess Base: Using more than the necessary equivalents of base. | 4. Optimize Stoichiometry: Carefully control the equivalents of base. Use only what is required to neutralize salts and facilitate the reaction (typically 2-3 eq. total). | |
| Inconsistent enantiomeric excess (e.e.) between batches. | 1. Inconsistent Temperature Control: Variations in cooling or reaction exotherms. | 1. Standardize Cooling Protocol: Use an ice/water bath or a cryostat for precise temperature control. Monitor the internal reaction temperature. |
| 2. Variability in Reagent Addition: Different rates or order of reagent addition. | 2. Standardize Addition Protocol: Adopt a consistent order of addition. The recommended order is to pre-activate the N-methylproline with the coupling reagent before adding the piperazine. | |
| 3. Reagent Quality: Degradation of coupling reagents or solvents (e.g., moisture). | 3. Use High-Purity Reagents: Use fresh, anhydrous solvents and high-quality coupling reagents. Store reagents under inert atmosphere as recommended. | |
| Slow or incomplete reaction. | 1. Steric Hindrance: N-methylated amino acids can be sterically demanding. | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration at low temperature (e.g., stir overnight at 0 °C to 4 °C). |
| 2. Insufficient Activation: The coupling reagent may not be reactive enough. | 2. Use a Stronger Activator: Ensure you are using a potent reagent like HATU or COMU. |
Recommended Experimental Protocol
This protocol is designed to minimize epimerization during the coupling of N-Boc-N-methyl-L-proline with piperazine.
Materials:
-
N-Boc-N-methyl-L-proline
-
Piperazine (anhydrous)
-
HATU (or COMU)
-
2,4,6-Collidine
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen for inert atmosphere
Caption: Recommended low-racemization synthesis workflow.
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-N-methyl-L-proline (1.0 eq.) and HATU (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Pre-activation: Add 2,4,6-collidine (2.5 eq.) to the cooled solution. Stir the mixture at 0 °C for 10-15 minutes. This pre-activation step forms the reactive HOAt-ester before the nucleophile is introduced.
-
Nucleophile Addition: In a separate flask, dissolve piperazine (1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture over 15 minutes, ensuring the internal temperature remains at or below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours. Then, remove the ice bath and allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric purity of the final product using a validated chiral HPLC method.
Data Summary: Impact of Conditions on Racemization
The following table summarizes expected outcomes based on literature principles for the coupling of a racemization-prone amino acid.[3][4][7] This data is illustrative and serves as a guide for optimization.
| Coupling Reagent | Base | Temperature | Expected % Epimerization | Rationale |
| HATU | 2,4,6-Collidine | 0 °C | < 1% | Optimal: Highly reactive reagent with a weak, hindered base at low temperature. |
| COMU | NMM | 0 °C | < 1.5% | Good: Highly reactive reagent with a weak base. |
| HATU | DIPEA | 0 °C | 2 - 5% | Suboptimal: Stronger base increases epimerization rate even at low temp.[4] |
| DIC / HOBt | NMM | 0 °C | 3 - 7% | Acceptable but Risky: Slower coupling than HATU increases risk.[6] |
| HATU | DIPEA | 25 °C | > 10% | Poor: Combination of a strong base and room temperature significantly favors epimerization. |
Chiral Analysis by HPLC
Accurate determination of the product's stereochemical purity is essential. A dedicated chiral HPLC method must be developed and validated.
General Method Parameters:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective (e.g., Daicel Chiralpak series).[9][10]
-
Mobile Phase: Normal phase (e.g., Hexane/Isopropanol) or polar organic modes are common.[9] The exact composition will require screening to achieve baseline separation of the diastereomers.
-
Detector: UV detector (e.g., 210-230 nm).
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of the minor (undesired) diastereomer.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Albericio, F., & Carpino, L. A. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
- Royal Society of Chemistry. (2021).
- ResearchGate. (n.d.). Chiral-phase HPLC analysis of (±)-1 and (+)-2.
- Aida, J., et al. (2018, October 25). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. PubMed.
- ACS Publications. (2005, May 20). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
- BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem.
- MDPI. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
- BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. BenchChem.
- Google Patents. (2004). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
- MDPI. (2010, March 9). Synthesis of a New Chiral Pyrrolidine. MDPI.
- BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
- Royal Society of Chemistry. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry.
- JOCPR. (n.d.).
- El-Faham, A., & Albericio, F. (2011, May 1).
- A
Sources
- 1. Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Solubility Optimization for 1-(1-Methylpyrrolidine-2-carbonyl)piperazine
The following technical support guide is designed for researchers working with 1-(1-Methylpyrrolidine-2-carbonyl)piperazine , a bioactive scaffold often used in medicinal chemistry (e.g., NaV1.7 inhibitors, GPCR ligands).[1][2]
This guide addresses the physicochemical reality that this molecule contains two basic nitrogen centers, making its solubility highly pH-dependent.[2]
Introduction: The Physicochemical Profile
Before troubleshooting, you must understand the molecule's behavior in solution. This compound is a di-basic molecule .[1][2]
-
Center A (Piperazine distal N): Secondary amine (
).[1] -
Center B (Pyrrolidine N): Tertiary amine (
).[1][2]
Implication: At physiological pH (7.4), this molecule exists in an equilibrium between its mono-cationic and di-cationic forms.[1][2] However, if you are working with the Free Base (an oil or low-melting solid), it is hydrophobic and will not dissolve directly in neutral buffers.[2] If you are working with a Salt (e.g., HCl) , it may suffer from the common-ion effect in high-salt buffers like PBS.[1][2]
Part 1: Critical Troubleshooting (FAQ Format)
Q1: I am trying to dissolve the solid powder directly in PBS (pH 7.4), but it remains cloudy or oils out. Why?
Diagnosis: You are likely working with the Free Base form of the compound. The Science: At pH 7.4, a significant fraction of the free base may remain unprotonated (neutral), especially if the localized concentration at the solid-liquid interface is high. Neutral amines aggregate due to hydrophobic effects.
The Solution: The "Acid-Drop" Protocol Do not heat the solution (which can degrade the amide bond). Instead, force protonation:
-
Suspend the compound in 50% of the final volume of water (no buffer yet).
-
Add 0.1 M HCl dropwise while vortexing.
-
Watch for the solution to clarify. This converts the free base to the soluble hydrochloride salt.
-
Once dissolved, add your buffer concentrate (e.g., 10x PBS) to reach the final volume.
-
Check pH: The addition of HCl will lower the pH.[3] Use NaOH to carefully titrate back to pH 7.4 if necessary, but watch for reprecipitation.
Q2: I am using the Hydrochloride Salt, but it precipitates when I add it to my assay buffer.
Diagnosis: This is the Common Ion Effect .
The Science: Your assay buffer (likely PBS or Saline) contains high concentrations of Chloride ions (
The Solution:
-
Switch Buffers: Use a buffer with a different anion, such as PB (Phosphate Buffer without saline) or HEPES , to reduce the total chloride concentration.
-
Pre-solubilize: Dissolve the salt in pure water first (high solubility), then dilute into the buffer. This prevents the localized "shock" of high chloride concentration at the particle surface.
Q3: Can I just use DMSO? What is the limit?
Diagnosis: Solvent tolerance.[2][4] The Science: This molecule is highly soluble in DMSO (>100 mM). However, DMSO can be cytotoxic or interfere with enzyme assays at high concentrations.
The Solution: Prepare a 100 mM Stock Solution in anhydrous DMSO.
-
Dilution Protocol: When dosing into aqueous buffer, inject the DMSO stock under rapid stirring.
-
The "Crash-Out" Risk: If the final aqueous pH is > 8.0, the compound may precipitate upon dilution.[2] Ensure your buffer has sufficient capacity (e.g., 50 mM HEPES) to maintain pH < 7.5 upon dilution.
Part 2: Decision Making & Workflows
Workflow 1: Solubility Optimization Decision Tree
Use this logic flow to determine the correct solubilization strategy based on your starting material and assay requirements.
Figure 1: Decision tree for selecting the optimal solubilization method based on compound form and buffer composition.
Workflow 2: The Dissolution Mechanism
Understanding the protonation state is vital. The diagram below illustrates why pH adjustment is the most powerful tool for this specific molecule.
Figure 2: Relationship between pH, protonation state, and aqueous solubility for piperazine amides.[1][2]
Part 3: Data & Compatibility Tables
Table 1: Estimated Solubility Limits
Based on structural analogs (Piperazine amides) [1, 3]
| Solvent / Buffer | Solubility Estimate | Notes |
| Water (pH < 5) | > 50 mg/mL | Highly soluble due to di-cation formation.[1][2] |
| PBS (pH 7.4) | 1 - 5 mg/mL | Limited by free base equilibrium and salting out.[1][2] |
| DMSO | > 100 mg/mL | Excellent stock solvent.[2] Hygroscopic. |
| Ethanol | ~ 20 - 50 mg/mL | Good alternative to DMSO for cellular assays.[1][2] |
Table 2: Buffer Incompatibility Matrix
| Buffer Component | Compatibility | Risk Factor |
| Phosphate (PBS) | Medium | High ionic strength reduces solubility; Phosphate can precipitate with high conc. of cations.[1][2] |
| Chloride (Saline) | Low (for HCl salts) | Common Ion Effect reduces solubility of HCl salts.[1] |
| Citrate | High | Excellent solubilizer; acts as a chelator and buffer at lower pH.[2] |
| HEPES/MOPS | High | Zwitterionic buffers minimize ionic interaction issues.[2] |
Part 4: References
-
BenchChem Technical Support. (2025).[2][3][5] Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from [1]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Standard text on pKa and solubility profiling).
-
Varela, J., et al. (2022).[6] Piperazine amides with desirable solubility, physicochemical and drug-like properties.[1][2][5][6] Journal of Pharmaceutical Sciences. Retrieved from
-
Bergström, C. A. S., et al. (2014). Early pharmaceutical profiling to predict oral drug absorption.[2] Nature Reviews Drug Discovery.[2] (Guidance on solubility assays).
Sources
- 1. 4-[4-[[1-[(2S)-1-methylpyrrolidine-2-carbonyl]piperidin-4-yl]methoxy]-3-(trifluoromethyl)phenyl]-7-(oxolan-3-ylmethyl)pyrrolo[2,3-d]pyrimidine-2-carbonitrile | C31H35F3N6O3 | CID 117914123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine
Welcome to the technical support center for 1-(1-Methylpyrrolidine-2-carbonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. As there is limited specific degradation data for this exact molecule in publicly available literature, this guide synthesizes information based on the known reactivity of its core functional groups: a tertiary amine within a pyrrolidine ring, a secondary amine within a piperazine ring, and an amide linkage.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways are anticipated to be hydrolysis of the amide bond, and oxidation of the N-methylpyrrolidine and piperazine rings.[1][2]
-
Hydrolytic Degradation: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 1-methyl-2-pyrrolidinecarboxylic acid and piperazine as the primary degradation products.[3][4][5]
-
Oxidative Degradation: The tertiary amine of the N-methylpyrrolidine moiety and the secondary amines of the piperazine ring are prone to oxidation.[2][6] This can lead to a variety of degradation products, including N-oxides, demethylated derivatives, and ring-opened products.[7][8][9][10]
-
Thermal Degradation: At elevated temperatures, both the piperazine and pyrrolidine rings can undergo degradation. For piperazine, this can result in products like N-formylpiperazine and N-(2-aminoethyl) piperazine.[11][12]
-
Photodegradation: Exposure to UV light, particularly in the presence of oxygen, can induce the degradation of the piperazine and pyrrolidine rings.[13]
Q2: What are the expected degradation products under different stress conditions?
A2: Forced degradation studies are essential to identify potential degradation products. Here are the anticipated outcomes based on the compound's structure:
-
Acidic/Basic Hydrolysis: The primary degradation products are expected to be 1-methyl-2-pyrrolidinecarboxylic acid and piperazine due to the cleavage of the amide bond.[1][3][4]
-
Oxidative Conditions (e.g., H₂O₂): A complex mixture of degradation products is possible. For the N-methylpyrrolidine ring, this could include N-demethylation to form 1-(pyrrolidine-2-carbonyl)piperazine and ring-opened products.[7][8] The piperazine ring can oxidize to form products such as ethylenediamine, 2-oxopiperazine, and formylpiperazine.[9][11]
-
Thermal Stress: High temperatures can lead to the formation of N-formylpiperazine and N-(2-aminoethyl) piperazine from the piperazine moiety.[12]
-
Photolytic Stress: Exposure to light may lead to complex degradation pathways, potentially involving radical reactions.
Q3: How should I store this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Protection from light and moisture is crucial to prevent photolytic and hydrolytic degradation. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its ability to provide molecular weight information.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of unexpected peaks in HPLC chromatogram | 1. Sample degradation. 2. Contamination of solvent or glassware. 3. Carryover from previous injections. | 1. Prepare fresh samples and re-analyze. 2. Ensure all solvents are of high purity and glassware is thoroughly cleaned. 3. Implement a robust needle wash program and inject a blank solvent run to check for carryover. |
| Poor peak shape (tailing or fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte and its degradants. 2. Reduce the sample concentration or injection volume. 3. Replace the analytical column. |
| Inconsistent retention times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a consistent temperature. 2. Prepare fresh mobile phase and ensure accurate mixing. 3. Degas the mobile phase and prime the pump. |
| Loss of mass balance in forced degradation studies | 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the analyte or degradants onto container surfaces. 3. Incomplete extraction from the stressed sample. | 1. Use a mass-sensitive detector (e.g., MS) in parallel with the UV detector. 2. Use silanized glassware to minimize adsorption. 3. Optimize the sample extraction procedure. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
- Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation (Solid State): Place the solid drug substance in an oven at 105°C for 48 hours.
- Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.
3. Sample Analysis:
- At specified time points, withdraw an aliquot of the stressed sample.
- Neutralize the acidic and basic samples before analysis.
- Dilute the samples to an appropriate concentration with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
4. Data Evaluation:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- Identify and quantify the degradation products.
- Determine the percentage of degradation for each stress condition.
Predicted Degradation Pathways and Products
The following table summarizes the potential degradation products of this compound based on its chemical structure and known degradation pathways of related compounds.
| Degradation Pathway | Potential Degradation Product(s) | Notes |
| Amide Hydrolysis | 1-methyl-2-pyrrolidinecarboxylic acid Piperazine | Occurs under both acidic and basic conditions.[3][4] |
| Oxidation of N-methylpyrrolidine | 1-(Pyrrolidine-2-carbonyl)piperazine (N-demethylation) Ring-opened products | The tertiary amine is susceptible to oxidation.[7][8] |
| Oxidation of Piperazine | Ethylenediamine 2-Oxopiperazine Formylpiperazine | The secondary amines are prone to oxidation.[9][11] |
| Thermal Degradation | N-formylpiperazine N-(2-aminoethyl) piperazine | Can occur at elevated temperatures.[12] |
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
-
Applied and Environmental Microbiology. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. ASM Journals. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
Journal of Biology and Life Science. (2020). Degradation of N-methylpyrrolidone in High Salinity Wastewater by a Halotolerant Microorganism. Macrothink Institute. [Link]
-
Industrial & Engineering Chemistry Research. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. [Link]
-
Inchem.org. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). [Link]
-
PMC. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. [Link]
-
IDEAS/RePEc. (2020). Degradation of N-methylpyrrolidone in High Salinity Wastewater by a Halotolerant Microorganism. [Link]
-
Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
PubMed. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]
-
Allen. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
-
Save My Exams. (2025). Reactions of Amides - A Level Chemistry Revision Notes. [Link]
-
Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. [Link]
-
Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. [Link]
-
ScienceDirect. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]
-
MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. [Link]
-
Clean Energy. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic. [Link]
-
The University of Texas at Austin. Oxidative degradation of amine solvents for C02 capture. [Link]
-
The University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
- Google Patents. Process for the oxidation of tertiary amines to amine oxides.
-
Proceedings A. The gaseous oxidation of tertiary aliphatic amines - I. Triethylamine. [Link]
-
ResearchGate. (2014). Degradation of piperazine by UV light in the presence of air. Conditions. [Link]
-
PMC. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]
-
ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]
-
PubMed. (2002). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. savemyexams.com [savemyexams.com]
- 6. academic.oup.com [academic.oup.com]
- 7. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 8. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. researchgate.net [researchgate.net]
Optimizing column chromatography for piperazine derivative purification
Executive Summary: The "Piperazine Paradox"
Piperazine derivatives represent a unique challenge in medicinal chemistry purification. As diamines with two distinct
The core issue is silanol interaction . Standard silica gel (
This guide moves beyond standard protocols to provide a mechanistic approach to breaking these interactions, ensuring high recovery and purity.
Strategic Decision Matrix (Method Development)
Before packing a column, you must select the correct stationary phase based on your compound's lipophilicity and the nature of the impurities.
Figure 1: Decision tree for selecting the optimal stationary phase based on solubility and polarity.
Critical Protocols & Solvent Systems
A. The "Neutralized Silica" Protocol (Standard Phase)
Best for: Lipophilic piperazine derivatives soluble in DCM.
The Mechanism: You must introduce a "sacrificial base" that competes for the acidic silanol sites. Triethylamine (TEA) or Ammonia are preferred because they are volatile and easily removed post-purification.
| Component | Role | Recommended Concentration |
| Dichloromethane (DCM) | Primary Solvent | Balance |
| Methanol (MeOH) | Polar Modifier | 0% - 20% (Gradient) |
| Triethylamine (TEA) | Silanol Blocker | 0.5% - 1.0% (Constant) |
| Silanol Blocker | 0.1% - 1.0% (Use with MeOH) |
Step-by-Step Protocol:
-
Column Pre-Treatment: Flush the packed silica column with 3 Column Volumes (CV) of DCM + 1% TEA . This saturates the active silanol sites before your compound touches the silica [1].
-
Sample Loading: Dissolve crude in minimum DCM. If insoluble, use Dry Loading (adsorb crude onto Celite or loose silica, evaporate solvent, and load powder on top of the bed).
-
Elution Gradient:
-
Start: 100% DCM (with 1% TEA).
-
Ramp: 0%
10% MeOH (maintain 1% TEA throughout). -
Note: If using Ammonia, use "Ammoniated Methanol" (7N
in MeOH) mixed into DCM.[1]
-
B. High-pH Reverse Phase (C18)
Best for: Highly polar piperazines or when removing non-polar impurities.
The Mechanism: Piperazines are protonated (charged) at neutral pH, causing them to elute in the void volume of a C18 column. By raising the pH above the
Buffer System:
-
Solvent A: 10mM Ammonium Bicarbonate (
) in Water (pH ~10). -
Warning: Ensure your C18 column is "Hybrid" or rated for High pH (e.g., pH 1-12). Standard silica-based C18 degrades above pH 8.
Detection Strategies (The "Invisible" Problem)
Piperazine rings lack conjugation, meaning they often have low UV absorbance (254 nm). Relying solely on UV can lead to discarded fractions containing your product.
| Method | Reagent | Observation | Specificity |
| Dragendorff’s Reagent | Bismuth Nitrate + KI | Orange spots on white background | High. Specific for tertiary amines/alkaloids [3].[4] |
| Iodine Chamber | Brown/Yellow spots | Low. Stains almost everything (lipids, aromatics). | |
| Ninhydrin | Ninhydrin in EtOH | Blue/Purple spots | High. Only for secondary amines (N-H). |
| KMnO4 | Basic Permanganate | Yellow spots on purple | General. Oxidizes the amine. |
Application Note: For TLC monitoring, always dip the plate in Dragendorff’s reagent if UV is ambiguous. The orange complex is distinct and confirms the presence of the basic nitrogen core.
Troubleshooting Guide (FAQ)
Q1: My compound is streaking from the baseline to the solvent front.
Diagnosis: Silanol interaction is not fully suppressed. Solution:
-
Switch from TEA to Ammonium Hydroxide . Use a mobile phase of DCM : (7N
in MeOH). The ammonia is a smaller molecule and can access tighter pores in the silica gel than TEA [4]. -
Check Sample Load: You may be overloading the column.[5] For amines, load <1% of the silica mass (e.g., <100mg sample for a 10g column).
Q2: I am using TEA, but I see "Ghost Peaks" or contaminants in NMR.
Diagnosis: TEA salts or degradation. Solution:
-
TEA can form salts with acidic impurities (like HCl) in your crude.
-
The Fix: Wash your crude organic layer with saturated
or before chromatography to ensure the piperazine is a free base. -
Post-Column: TEA has a high boiling point (~89°C). To remove it, co-evaporate your fractions with Toluene or use high vacuum for >12 hours.
Q3: My product is stuck at the top of the column (Baseline).
Diagnosis: The compound has formed a salt with the silica or is too polar. Solution:
-
Flush: Switch to 80:20:1 DCM:MeOH:
. -
Rescue: If that fails, flush with pure MeOH (discarding silica reuse).
-
Next Time: Use Amine-Functionalized Silica (KP-NH) . This stationary phase has propyl-amine groups bonded to the surface, creating a basic surface that repels the basic piperazine, forcing it to elute based on polarity rather than acid-base chemistry [5].
Visualizing the Interaction Mechanism
Figure 2: Mechanistic view of how competitive inhibition by TEA prevents piperazine retention on acidic silanol sites.
References
-
Biotage. "Strategies for Flash Chromatography of Basic Compounds." Biotage Knowledge Base. Link
-
Shimadzu. "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds." Shimadzu Application News. Link
-
Sigma-Aldrich. "Dragendorff Reagent for TLC Derivatization." Product Specification. Link
-
Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography." Common Organic Chemistry Guide. Link
-
SiliCycle. "Separation of Amines using Amine-Functionalized Silica." SiliCycle Application Notes. Link
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine (CAS: 5463-66-1).[1] It compares standard acquisition protocols against optimized methodologies required to resolve the inherent spectral complexities of this molecule, specifically amide rotamerism and chiral diastereotopicity.[1]
Executive Summary & Structural Context
This compound is a pharmacophore fragment frequently encountered in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structure combines a chiral N-methylproline moiety with a piperazine ring via a tertiary amide bond.[1]
The Analytical Challenge: Unlike simple organic molecules, this compound presents a "dynamic" NMR spectrum due to two factors:
-
Restricted Amide Rotation: The partial double-bond character of the C(carbonyl)–N(piperazine) bond creates slow-exchanging rotamers (cis/trans) on the NMR timescale at room temperature.[1][2]
-
Chiral Induction: The stereocenter at the proline C2 position renders the piperazine methylene protons diastereotopic, complicating the splitting patterns from simple triplets to complex multiplets.[1]
This guide compares the Standard Protocol (CDCl₃, 298 K) with the Enhanced Protocol (DMSO-d₆, VT-NMR) to demonstrate how to achieve quantitative resolution.
Structural & Mechanistic Visualization
The following diagram illustrates the equilibrium between rotamers and the workflow for resolving them.
Caption: Figure 1. Correlation between molecular dynamics (rotameric exchange) and experimental outcomes.[1] High-temperature acquisition in DMSO-d₆ forces rapid exchange, simplifying the spectrum.[1]
Comparative Methodology: Standard vs. Enhanced
Method A: Standard Acquisition (The "Baseline")
-
Solvent: Chloroform-d (CDCl₃)[1]
-
Temperature: 25°C (298 K)
-
Performance:
-
Resolution: Poor. The piperazine protons (3.4–3.7 ppm) often appear as broadened "humps" or split signal sets due to the coexistence of rotamers.[1]
-
Quantification: Difficult. Integration values may be non-integer or inaccurate due to signal overlap.[1]
-
Utility: Suitable only for crude purity checks, not for structural characterization.[1]
-
Method B: Enhanced Acquisition (The "Alternative")
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[1]
-
Temperature: Variable Temperature (VT) up to 80°C (353 K)
-
Performance:
-
Resolution: High. Thermal energy overcomes the rotational barrier of the amide bond (
), causing the rotamer signals to coalesce into sharp, time-averaged signals. -
Quantification: Precise. Integration matches the expected proton count (1:1 ratio).[1]
-
Utility: Required for publication-quality data and full assignment.[1]
-
Detailed Spectral Analysis (Data Interpretation)
The following data represents the Enhanced Protocol (coalesced spectrum). If run at room temperature, expect the signals marked with (*) to be doubled or broadened.[1]
Chemical Shift Assignment Table
| Moiety | Position | Proton Count | Shift (δ ppm) | Multiplicity | Coupling (J) | Interpretation Notes |
| Pyrrolidine | N-CH₃ | 3H | 2.25 - 2.35 | Singlet (s) | - | Diagnostic singlet.[1] May show minor splitting at low temp.[1] |
| Pyrrolidine | C2-H | 1H | 3.05 - 3.20 | dd or m | ~8 Hz | Alpha to Carbonyl & Amine.[1] Chiral center. |
| Pyrrolidine | C5-H₂ | 2H | 2.10 - 2.30 | Multiplet | - | Overlaps with N-Me signal often.[1] |
| Pyrrolidine | C3/C4-H₂ | 4H | 1.60 - 1.90 | Multiplet | - | Ring envelope; typically unresolved.[1] |
| Piperazine | N-CH₂ (Amide side)* | 4H | 3.40 - 3.65 | Broad m | - | Most affected by rotamers. Diastereotopic due to Proline chirality.[1] |
| Piperazine | N-CH₂ (Amine side) | 4H | 2.60 - 2.80 | Triplet-like m | ~5 Hz | Sharper than amide-side protons.[1] |
| Piperazine | NH | 1H | 2.0 - 9.0 | Broad s | - | Highly variable.[1] ~2.0 in CDCl₃; not visible in D₂O; ~8-9 in DMSO (if salt).[1] |
Key Diagnostic Signals[1]
-
The N-Methyl Singlet (2.3 ppm): This is your internal anchor.[1] In a clean sample, this should be a sharp singlet (integrating to 3H).[1] If it is split into two unequal singlets (e.g., 2:1 ratio), your sample is in slow exchange (rotamers), not impure.
-
The Piperazine "Forest" (3.4 - 3.7 ppm): Do not mistake the complexity here for impurities.[1] The chiral center at Proline-C2 makes the "top" and "bottom" faces of the piperazine ring non-equivalent.[1]
Experimental Protocol (Step-by-Step)
Step 1: Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the compound.[1]
-
Solvent: Add 0.6 mL of DMSO-d₆ (preferred for VT) or CDCl₃.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for resolution).[1]
Step 2: Instrument Setup (600 MHz recommended)
-
Lock/Shim: Lock on DMSO. Perform gradient shimming (z-shim).[1]
-
Parameter Set:
Step 3: Variable Temperature (If Rotamers Persist)
-
Initial Scan: Run at 298 K (25°C).
-
Check: Look at the N-Me singlet. If split, proceed to VT.[1]
-
Heating: Increase probe temperature to 353 K (80°C) in 10-degree increments.
-
Equilibration: Allow 5 minutes for thermal equilibration before acquiring.
-
Result: The split signals should merge into single, sharp peaks.
References
-
National Center for Advancing Translational Sciences (NCATS). 1-(1-Pyrrolidinylcarbonylmethyl)piperazine hydrochloride.[1] Inxight Drugs.[1] Available at: [Link]
-
National Institutes of Health (NIH). 1-Methylpyrrolidine (CID 8454) - Spectral Information.[1] PubChem.[1][3][4] Available at: [Link]
-
W.J. Moran, et al. 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.[1][5] ResearchGate.[1] Available at: [Link][6]
-
RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior.[1] Available at: [Link][7][8]
Sources
- 1. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. PubChemLite - this compound (C10H19N3O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US8501744B2 - Piperazine compounds - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine
Abstract
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine, a molecule incorporating both a methyl-pyrrolidine and a piperazine moiety. As direct experimental data for this specific compound is not extensively published, this document synthesizes established fragmentation principles of its constituent heterocyclic systems to offer a predictive framework for its structural elucidation by tandem mass spectrometry (MS/MS). We will compare and contrast the expected fragmentation pathways under Collision-Induced Dissociation (CID) with alternative analytical strategies, providing researchers and drug development professionals with a robust, scientifically-grounded approach to its characterization. Detailed experimental protocols and data visualization are included to facilitate practical application.
Introduction: The Analytical Challenge
This compound (C10H19N3O) is a small molecule featuring two key basic nitrogenous heterocycles: an N-methylated pyrrolidine ring and a piperazine ring, linked by a carbonyl group.[1] This structure is representative of scaffolds found in various areas of medicinal chemistry and drug discovery. Accurate structural characterization is paramount for quality control, metabolite identification, and understanding structure-activity relationships.
Tandem mass spectrometry, particularly utilizing electrospray ionization (ESI) followed by collision-induced dissociation (CID), is a cornerstone technique for the structural elucidation of such molecules.[2][3] However, compounds containing multiple basic sites, like the pyrrolidine and piperazine nitrogens, present a unique analytical challenge. Protonation during ESI can occur at multiple locations, and subsequent fragmentation can be dominated by pathways related to the most basic site. Specifically, pyrrolidine moieties are known to sequester protons, often leading to a dominant, uninformative fragment ion that masks other structurally significant data.[4][5]
This guide aims to deconstruct the likely fragmentation behavior of this compound, providing a predictive roadmap for its analysis and interpretation.
Predicted Fragmentation Pathways via ESI-MS/MS
Under positive mode electrospray ionization, this compound (monoisotopic mass: 197.1528 Da) is expected to readily form a protonated molecule, [M+H]⁺, at m/z 198.1601.[1] The subsequent fragmentation of this precursor ion via CID will likely be a competition between pathways initiated by the charge on either the pyrrolidine or piperazine rings, and cleavage of the amide bond.
Pyrrolidine-Driven Fragmentation (The Dominant Pathway)
The N-methylpyrrolidine group is a highly basic moiety. It is anticipated that fragmentation will be dominated by the formation of the N-methylpyrrolidinium cation or related species.
-
Pathway A: Formation of the N-Methylpyrrolidine Immonium Ion. Alpha-cleavage adjacent to the pyrrolidine nitrogen is a common pathway for such structures.[6] However, the most probable dominant fragmentation for this molecule involves the cleavage of the amide C-N bond, leading to the highly stable N-methyl-2-carbonylpyrrolidine fragment, which can further fragment. A more direct and highly favored pathway is the formation of the m/z 84 ion, corresponding to the 1-methyl-1-pyrrolinium cation, or the m/z 98 ion from the intact N-methyl-pyrrolidine-2-carboxamide structure after rearrangement. Research on similar structures shows that the pyrrolidine moiety often leads to a dominant, uninformative fragment ion, hindering deeper structural analysis.[4]
-
Pathway B: Cleavage of the Amide Bond. The amide bond is one of the weakest bonds in the protonated molecule. Cleavage of this bond is expected to be a primary fragmentation route, yielding two characteristic ions:
-
Ion 1 (m/z 98.0964): The protonated 1-methylpyrrolidine-2-carboxamide fragment. This ion is particularly stable and may represent the base peak in the spectrum.
-
Ion 2 (m/z 85.0917): The piperazine fragment resulting from the loss of the acyl group. This would likely be observed as protonated piperazine at m/z 87.1073 after proton transfer.
-
Piperazine Ring Fragmentation
The piperazine ring itself is prone to characteristic cleavage patterns.[7][8] Following the initial amide bond cleavage, or through charge retention on the piperazine moiety, we can expect to see ring-opening reactions.
-
Pathway C: Retro-Diels-Alder (RDA)-type Fission. While less common in ESI, ring fission can occur. More typical is the sequential loss of ethyleneimine groups. Common fragment ions for the unsubstituted piperazine ring include m/z 56 and 70.[8] For the protonated piperazine fragment (m/z 87), subsequent losses could lead to ions at m/z 58 (C₃H₈N⁺) and m/z 70 (C₄H₈N⁺).[9]
Summary of Predicted Key Fragments
The table below summarizes the most probable fragment ions for this compound based on the established fragmentation of its constituent parts.
| Predicted m/z | Proposed Ion Structure | Origin Pathway |
| 198.1601 | [M+H]⁺ | Protonated Molecule |
| 98.0964 | [1-Methylpyrrolidine-2-carbonyl]⁺ | Amide bond cleavage (pyrrolidine retention) |
| 87.1073 | [Piperazine+H]⁺ | Amide bond cleavage (piperazine retention) |
| 84.0808 | [1-Methyl-Δ¹-pyrrolinium]⁺ | α-cleavage and rearrangement of the pyrrolidine ring |
| 70.0651 | [C₄H₈N]⁺ | Piperazine ring fragmentation |
| 58.0651 | [C₃H₈N]⁺ | Piperazine ring fragmentation |
The following Graphviz diagram illustrates the predicted primary fragmentation pathways.
Caption: Predicted major fragmentation pathways for protonated this compound.
Comparison with Alternative Analytical Approaches
While LC-ESI-MS/MS is the workhorse for such analyses, alternative and complementary techniques should be considered, especially if fragmentation proves uninformative.
In-Source Fragmentation (ISF)
Given the high basicity of the pyrrolidine moiety, standard CID may yield a spectrum dominated by the m/z 98 or 84 fragment, providing little information about the piperazine side of the molecule.[4] In-Source Fragmentation (ISF) is a powerful alternative.[5] By increasing the cone voltage or other source parameters, fragmentation can be induced before the precursor ion is isolated in the mass analyzer.
Comparative Advantage: ISF can promote the neutral loss of the problematic pyrrolidine group from the precursor ion. The resulting core fragment ion (e.g., the acyl-piperazine moiety) can then be selected as the precursor for a subsequent MS/MS (pseudo-MS³) experiment. This workflow often reveals far more structural detail than a standard MS/MS experiment on the intact [M+H]⁺ ion.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative if the analyte is sufficiently volatile and thermally stable.
Comparative Advantage: GC-MS typically employs Electron Ionization (EI), a high-energy technique that produces extensive and highly reproducible fragmentation patterns, ideal for library matching. Comparative Disadvantage: The polarity and molecular weight of this compound may necessitate derivatization (e.g., with trifluoroacetic anhydride) to improve its volatility for GC analysis.[7][10] This adds a step to sample preparation and can complicate spectral interpretation. ESI is a softer ionization technique, better suited for keeping the molecule intact for precursor ion selection.[11]
Recommended Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for the analysis of this compound on a standard tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.[12]
Sample and Reagent Preparation
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of 1-10 µg/mL.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in the protonation of the analyte.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining this polar compound.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.5 min: Return to 5% B
-
10.5-15 min: Equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 45 psi
-
Drying Gas (N₂): 10 L/min at 325 °C
-
MS1 Full Scan: Scan from m/z 70 to 300 to identify the [M+H]⁺ precursor ion at m/z 198.16.
-
MS/MS Product Ion Scan:
-
Isolate the precursor ion at m/z 198.16.
-
Apply a range of collision energies (e.g., stepping from 10 to 40 eV) to generate a comprehensive fragmentation spectrum. This energy stepping is crucial to observe both low-energy (e.g., amide cleavage) and high-energy (e.g., ring fission) fragments.
-
The following diagram outlines the recommended analytical workflow.
Caption: Recommended LC-MS/MS workflow for analyzing the target compound.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich interplay between the behaviors of its two heterocyclic rings. While cleavage of the central amide bond and the formation of a stable ion from the N-methylpyrrolidine moiety are expected to be the most prominent features, a systematic analysis using stepped collision energies should reveal characteristic fragments from the piperazine ring as well. For challenging cases where the spectrum is dominated by a single, uninformative fragment, techniques like In-Source Fragmentation provide a validated alternative for deeper structural elucidation. The protocols and predictive data presented in this guide offer a comprehensive framework for researchers to approach the analysis of this and structurally related molecules with confidence.
References
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Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1969. Available at: [Link]
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Toma, M., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]
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A Comparative Guide to FTIR-Based Validation of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine
This guide provides an in-depth, comparative framework for the validation of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of peaks to explain the causal logic behind spectral interpretation. We will compare the expected spectrum of the final product against its precursors, establishing a self-validating system for synthesis confirmation.
The Imperative of Spectroscopic Validation in Synthesis
In the synthesis of novel chemical entities and pharmaceutical intermediates, confirmation of the target molecular structure is paramount. The formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine is a cornerstone of organic synthesis. FTIR spectroscopy offers a rapid, reliable, and non-destructive method to verify the successful coupling by identifying the disappearance of precursor functional groups and the emergence of the characteristic amide linkage. The target molecule, this compound, is an excellent case study, as its structure is composed of three distinct moieties: a 1-methylpyrrolidine ring, a piperazine ring, and the tertiary amide bond that connects them.
Molecular Structure and Predicted Vibrational Modes
To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups. The successful synthesis of this compound results in a molecule with several key vibrational reporters.
Figure 1: Key structural components of this compound.
The primary validation points for this molecule via FTIR are:
-
The Amide I Band (C=O Stretch): The most crucial and unambiguous peak. Its appearance confirms the formation of the carbonyl group of the amide.
-
C-N Stretching Vibrations: Multiple C-N bonds exist, including the tertiary amine of the pyrrolidine ring, the newly formed tertiary amide, and the secondary amine within the piperazine ring.
-
Aliphatic C-H Stretching: Vibrations from the numerous CH₂ groups in both rings and the N-CH₃ group.
-
Disappearance of Precursor Peaks: Equally important is the absence of the broad O-H stretch from the carboxylic acid precursor and the primary/secondary N-H stretches of the piperazine precursor's reacting amine.
Comparative FTIR Analysis: Product vs. Precursors
The core of the validation process lies in comparing the product's spectrum to its likely starting materials, for example, 1-methylproline and piperazine. A successful reaction is confirmed by the appearance of new peaks characteristic of the product and the disappearance of peaks unique to the starting materials.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Product | Precursor (1-Methylproline) | Precursor (Piperazine) | Validation Insight |
| O-H Stretch (Carboxylic Acid) | Absent | ~3300-2500 (very broad) | N/A | Critical: Disappearance confirms consumption of the carboxylic acid precursor. |
| N-H Stretch (Secondary Amine) | ~3350-3310 (weak, if present) | N/A | ~3400-3200 (sharp) | Disappearance of the reacting N-H peak confirms amide formation. A remaining peak indicates the free N-H on the other side of the piperazine ring.[1] |
| Aliphatic C-H Stretch | ~2950-2850 (strong, sharp) | Present | Present | These peaks will be present in all spectra, but their pattern may change slightly upon product formation.[2][3] |
| C=O Stretch (Amide I) | ~1680-1630 (strong) | ~1760 (C=O of acid) | Absent | Primary Confirmation: The appearance of a strong band in this region is the most definitive evidence of amide bond formation.[4][5] |
| N-H Bend (Secondary Amine) | Present (from free piperazine NH) | N/A | ~1650-1580 | This peak from the non-reacting secondary amine of the piperazine ring should persist.[1] |
| C-N Stretch (Tertiary Amide) | ~1400-1300 | Absent | Absent | Confirms the new C-N bond of the amide.[6] |
| C-N Stretch (Aliphatic Amines) | ~1250-1020 (medium-weak) | Present | Present | These peaks from the pyrrolidine and piperazine rings will be present, likely overlapping in the complex fingerprint region.[1][4] |
Key Characteristic Peaks for Validation
The Carbonyl Stretch (Amide I Band): The Signature of Success
The single most diagnostic absorption for this compound is the tertiary amide C=O stretching vibration, known as the Amide I band.[7] For tertiary amides, this peak is typically strong and appears in the 1680-1630 cm⁻¹ region.[4][8] Its position is lower than that of ketones or esters due to the resonance effect, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. The absence of N-H bonds in the tertiary amide means its frequency is independent of hydrogen bonding, resulting in a relatively sharp and reliable peak.[4]
C-H Stretching Region (3000-2800 cm⁻¹)
The region between approximately 2950 cm⁻¹ and 2850 cm⁻¹ will be dominated by strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the CH₂ and CH₃ groups of the pyrrolidine and piperazine rings.[2][3] While not unique to the product, a clean pattern in this region helps confirm the overall aliphatic nature of the synthesized molecule.
C-N Stretching Vibrations (1400-1020 cm⁻¹)
This molecule presents a complex C-N stretching profile:
-
Tertiary Amide C-N Stretch: This vibration contributes to the complex fingerprint region and is often found around 1400-1300 cm⁻¹.
-
Tertiary Aliphatic Amine (Pyrrolidine Ring): The C-N stretching of the N-methylpyrrolidine moiety is expected in the 1250-1020 cm⁻¹ range.[4]
-
Secondary/Tertiary Amine (Piperazine Ring): The piperazine ring itself has C-N stretching modes, which are also expected to fall within the broad 1250-1020 cm⁻¹ range.[2]
Due to the coupling of these vibrations with other modes in the fingerprint region, assigning individual C-N peaks can be challenging. However, the presence of a pattern of bands in this region is consistent with the proposed structure.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol outlines the use of a modern FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for rapid analysis of solid or liquid samples.
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Accessory Cleaning (Causality: Prevent Cross-Contamination): Meticulously clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to remove any residue from previous analyses that would contaminate the spectrum.
-
Background Spectrum Acquisition (Causality: Establish a Baseline): Record a background spectrum. This scan measures the ambient atmosphere (CO₂, water vapor) and the instrument's intrinsic response. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the resulting data represents only the sample itself.[9]
-
Sample Application: Place a small amount of the purified this compound sample directly onto the ATR crystal. If the sample is a solid, use the pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine validation.
-
Data Analysis: Process the resulting spectrum. Use the instrument software to label the key peaks corresponding to the Amide I band, C-H stretches, and the fingerprint region. Compare these peak positions with the expected values detailed in Table 1.
-
Post-Analysis Cleaning: Thoroughly clean the ATR crystal with solvent to prepare the instrument for the next user.
Figure 2: Standard workflow for FTIR-ATR based sample validation.
Conclusion
FTIR spectroscopy provides a definitive and efficient method for validating the synthesis of this compound. The validation hinges on a comparative logic: the disappearance of precursor signals (notably the carboxylic acid O-H stretch) and the conclusive appearance of the strong tertiary amide C=O (Amide I) band between 1680-1630 cm⁻¹. The presence of aliphatic C-H stretches and a complex fingerprint region containing various C-N and ring deformation modes further corroborates the structure. By following the outlined experimental protocol and comparative analysis, researchers can confidently and authoritatively confirm the identity of their synthesized product.
References
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Spectralys Biotech. (n.d.). Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]
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Al-Abri, Z., et al. (2020). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d) BTCA-P-Cu-MCP. ResearchGate. Retrieved from [Link]
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Leforestier, A., et al. (2012). Frequency distribution of the amide-I vibration sorted by residues in Amyloid fibrils revealed by 2D-IR measurements and simulations. PMC. Retrieved from [Link]
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El-Sayed, M. A. (2006). Probing the interaction of poly(vinylpyrrolidone) with platinum nanocrystals by UV-Raman and FTIR. PubMed. Retrieved from [Link]
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Prabavathi, N., et al. (2014). FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine. PubMed. Retrieved from [Link]
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DTIC. (n.d.). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2008). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. Retrieved from [Link]
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Comparing bioactivity of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine vs Sunifiram
An in-depth comparative analysis of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine (1-MPP) and Sunifiram (DM-235) requires a fundamental understanding of structure-activity relationships (SAR) within piperazine-derived nootropics. As a Senior Application Scientist, I approach this comparison not merely by listing properties, but by dissecting the physicochemical causality that dictates why one molecule acts as a highly potent cognitive enhancer, while the other serves primarily as a modular synthetic building block.
Structural Pharmacophore & Causality of Bioactivity
The evolution of pyrrolidinone-based nootropics (like Piracetam) led to the discovery of Unifiram and its open-ring analog, Sunifiram [1]. Both 1-MPP and Sunifiram share a central piperazine backbone , but their divergent acylation patterns fundamentally alter their pharmacokinetics and target engagement.
-
Sunifiram (1-benzoyl-4-propanoylpiperazine): Sunifiram is a fully di-acylated piperazine. The benzoyl group provides critical lipophilic bulk required to anchor the molecule within the hydrophobic pocket of the NMDA receptor's glycine-binding site [2]. The propanoyl group ensures optimal steric alignment. This dual acylation eliminates hydrogen bond donors, resulting in a favorable LogP (~1.38) that allows rapid passive diffusion across the blood-brain barrier (BBB) [1].
-
1-MPP (CAS 1248383-26-7): This compound features an N-methylproline moiety attached to one nitrogen of the piperazine ring, leaving a free secondary amine on the other. This free amine acts as a strong hydrogen bond donor, drastically increasing the polar surface area and lowering the LogP. Consequently, 1-MPP exhibits poor BBB permeability. It lacks the dual lipophilic domains necessary for allosteric receptor modulation, rendering it pharmacologically inert in vivo. However, its reactive secondary amine makes it an ideal modular scaffold for synthesizing novel hybrid nootropics [4].
Mechanistic Pathways & Target Engagement
Sunifiram's cognitive-enhancing properties are primarily driven by its action as a positive allosteric modulator (PAM) at AMPA receptors and as a co-agonist at the glycine-binding site of NMDA receptors [2][3]. This dual action triggers a calcium (
Sunifiram-induced Long-Term Potentiation (LTP) signaling pathway via NMDA and AMPA receptors.
Quantitative Bioactivity Comparison
The following table synthesizes the expected pharmacological profiles based on their structural determinants and established literature [1][2].
| Parameter / Assay | Sunifiram (DM-235) | 1-MPP (CAS 1248383-26-7) |
| Structural Class | Di-acylated piperazine | Mono-acylated piperazine |
| Primary Target | NMDA (Glycine site) / AMPA | None (Synthetic Precursor) |
| Estimated LogP | ~1.38 (High BBB Permeability) | < 0.5 (Low BBB Permeability) |
| In Vitro EC | ~10 - 20 nM | > 10,000 nM (Inactive) |
| In Vivo MED (Amnesia Reversal) | 0.001 - 0.01 mg/kg | > 10 mg/kg (No significant effect) |
Self-Validating Experimental Protocols
To objectively compare the bioactivity of these two compounds, we must employ a self-validating experimental workflow. The inclusion of specific antagonists ensures that any observed activity is causally linked to the hypothesized receptor targets, rather than off-target artifacts.
Protocol A: In Vitro Electrophysiology (Patch-Clamp on CA1 Slices)
Objective: Quantify the enhancement of miniature excitatory postsynaptic currents (mEPSCs) to determine receptor-level efficacy.
-
Preparation: Isolate transverse hippocampal slices (400 µm) from male Sprague-Dawley rats. Incubate in oxygenated artificial cerebrospinal fluid (aCSF) at 32°C.
-
Recording: Establish whole-cell patch-clamp configurations on CA1 pyramidal neurons. Maintain a holding potential of -70 mV.
-
Compound Application: Bath-apply Sunifiram (10 nM) or 1-MPP (10 nM) for 15 minutes. Record mEPSC amplitude and frequency.
-
Self-Validation (Causality Check): Co-apply the compound with L-689,560 (5 µM), a highly selective NMDA glycine-site antagonist.
-
Interpretation: If the compound-induced increase in mEPSC amplitude is completely nullified by L-689,560, the mechanism is definitively localized to the glycine allosteric site [2]. Sunifiram will show a reversible blockade; 1-MPP will show no baseline deviation.
-
Protocol B: In Vivo Passive Avoidance Task
Objective: Evaluate the functional translation of receptor modulation into cognitive enhancement (anti-amnesic effect).
-
Amnesia Induction: Administer Scopolamine (1.5 mg/kg, i.p.) to male CD-1 mice 30 minutes prior to the training trial to induce cholinergic amnesia.
-
Treatment: Administer Sunifiram (0.01 mg/kg, i.p.) or 1-MPP (0.01 mg/kg, i.p.) 15 minutes prior to training.
-
Training & Testing: Place the mouse in a light compartment; upon entering the dark compartment, deliver a mild foot-shock (0.3 mA, 2s). 24 hours later, measure the step-through latency (maximum 300s).
-
Validation: A potent nootropic (Sunifiram) will restore latency times to near 300s, counteracting scopolamine. 1-MPP will mirror the scopolamine control group, confirming its lack of BBB penetration and target engagement [1].
Experimental workflow for comparative bioactivity validation using antagonist blockade.
Conclusion
While this compound and Sunifiram share a foundational piperazine ring, they exist on opposite ends of the drug development spectrum. Sunifiram's precise di-acylation grants it the lipophilicity and steric geometry required to act as a potent NMDA/AMPA modulator. Conversely, 1-MPP's unacylated secondary amine restricts its physiological viability, cementing its role not as a bio-active therapeutic, but as a critical synthetic building block for the next generation of hybrid nootropic discovery.
References
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Scapecchi, S., et al. (2004). "Structure-activity relationship studies on unifiram (DM232) and sunifiram (DM235), two novel and potent cognition enhancing drugs." Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Moriguchi, S., et al. (2013). "Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor." Neuropharmacology. Available at: [Link]
-
Sulaiman, S., et al. (2020). "Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic." Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Froestl, W., et al. (2024). "Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review." International Journal of Molecular Sciences. Available at: [Link]
A Senior Application Scientist's Guide to Purity Assessment of Research-Grade 1-(1-Methylpyrrolidine-2-carbonyl)piperazine
For researchers, scientists, and drug development professionals, the integrity of every starting material is the bedrock of reproducible and reliable results. The compound 1-(1-Methylpyrrolidine-2-carbonyl)piperazine, a key building block in medicinal chemistry, is no exception. Its purity can directly influence reaction yields, impurity profiles of subsequent compounds, and the interpretation of biological data. This guide provides an in-depth comparison of the essential analytical standards for assessing the purity of this research-grade chemical, moving beyond mere protocols to explain the scientific rationale behind a multi-faceted validation strategy.
The Analytical Imperative: Understanding the Impurity Landscape
Before selecting an analytical technique, we must first understand the potential impurities associated with this compound. The International Council for Harmonisation (ICH) Q3A guidelines provide a robust framework for classifying impurities, which for this compound, primarily fall into organic and inorganic categories.[1][2][3][4][5]
-
Organic Impurities: These are the most common and structurally similar impurities. They can include unreacted starting materials (e.g., 1-methyl-L-proline, piperazine), by-products from the amide coupling reaction, and degradation products formed during synthesis or storage.[2][3]
-
Inorganic Impurities: This category includes reagents, catalysts, and inorganic salts that may be carried over from the manufacturing process.[2][3]
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product and are controlled according to ICH Q3C guidelines.[1][2]
The following diagram illustrates the potential impurity profile, which dictates our analytical strategy.
A Multi-Pronged Approach: Comparing Analytical Methodologies
No single analytical method can provide a complete purity profile. A robust assessment relies on the strategic application of orthogonal techniques, each providing a unique piece of the puzzle. The choice of method is dictated by the information required, from routine quality control to in-depth structural confirmation.
| Analytical Technique | Primary Purpose | Strengths | Limitations | Typical Purity Acceptance |
| HPLC-UV | Quantitative purity, impurity profiling | High sensitivity for UV-active compounds, excellent quantitation, widely available.[6] | Requires a chromophore, may not detect non-UV active impurities. | >98% (by area %) |
| GC-MS | Volatile impurity identification, identity confirmation | Excellent for residual solvents, high sensitivity, provides mass for structural clues.[7][8] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[9][10] | Confirms identity; quantifies specific volatile impurities. |
| ¹H-NMR Spectroscopy | Structural confirmation, absolute purity (qNMR) | Provides detailed structural information, non-destructive, qNMR offers absolute purity without a specific reference standard for the analyte.[11][12][13] | Lower sensitivity than HPLC for trace impurities, complex spectra can be difficult to interpret fully.[14] | Confirms structure; >98% (by qNMR) |
| Elemental Analysis (CHN) | Empirical formula verification | Confirms the elemental composition (Carbon, Hydrogen, Nitrogen), a fundamental purity check.[15][16][17] | Does not identify or quantify specific impurities, requires a relatively pure sample for meaningful results. | Within ±0.4% of theoretical values.[18][19] |
The Orthogonal Workflow for Purity Verification
A self-validating system for purity assessment uses these techniques in a logical sequence. An initial high-sensitivity chromatographic screen is confirmed by a structurally specific method, and the overall composition is verified by a fundamental technique like elemental analysis.
Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that the rationale behind the parameters is as critical as the parameters themselves. The following protocols represent robust starting points for analysis.
High-Performance Liquid Chromatography (HPLC-UV)
-
Scientific Rationale: Reversed-phase HPLC is the workhorse for purity determination of polar to moderately non-polar small molecules. A C18 column is selected for its hydrophobic stationary phase, which will retain the analyte. A mobile phase gradient of a weak acid (formic acid in water) and an organic solvent (acetonitrile) is used to ensure sharp peaks and elution of both the main compound and any potential impurities with differing polarities. UV detection is set at a wavelength where the amide chromophore exhibits absorbance.
-
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.
-
Chromatographic Conditions:
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. Report any impurity exceeding the reporting threshold of 0.05%.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Scientific Rationale: GC-MS is ideal for identifying and quantifying volatile organic compounds, making it the primary method for analyzing residual solvents. For a compound like this compound, which has a relatively high boiling point, direct injection is possible, but derivatization could be employed to improve peak shape if necessary, though it's often not required for simple identity confirmation.[7][8] Electron Ionization (EI) is used to create reproducible fragmentation patterns for library matching and structural confirmation.
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a suitable volatile solvent like methanol or dichloromethane.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Hold at 70°C for 2 min, then ramp to 300°C at 15°C/min, and hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.[7]
-
-
Data Analysis:
-
Identify the molecular ion peak in the mass spectrum to confirm the molecular weight (197.28 for the free base).
-
Analyze the fragmentation pattern for characteristic losses (e.g., fragments corresponding to the pyrrolidine or piperazine moieties).
-
Screen the total ion chromatogram (TIC) for peaks corresponding to common residual solvents by comparing their retention times and mass spectra to a known library.
-
-
Quantitative ¹H-NMR (qNMR) Spectroscopy
-
Scientific Rationale: qNMR provides an absolute purity assessment by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[11] Maleic acid is a good choice for an internal standard as it is non-volatile, has a simple spectrum with a sharp singlet in a region unlikely to overlap with analyte signals, and is soluble in D₂O.
-
Step-by-Step Protocol:
-
Internal Standard Stock Preparation: Accurately weigh ~20 mg of certified maleic acid into a vial. Record the exact weight and purity from its Certificate of Analysis.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample directly into the same vial containing the maleic acid. Record the exact weight.
-
Dissolve the mixture in ~0.7 mL of Deuterium Oxide (D₂O) and transfer to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard proton experiment (zg30).
-
Key Parameters: Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is critical for accurate integration. Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved singlet from the maleic acid standard (δ ~6.3 ppm) and a well-resolved, unique signal from the analyte.
-
Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., N_std = 2 for maleic acid)
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
-
-
Conclusion: An Integrated Strategy for Unquestionable Quality
References
-
Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. URL: [Link]
-
Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Source: CuriRx. URL: [Link]
-
Title: A Look at Elemental Analysis for Organic Compounds. Source: AZoM. URL: [Link]
-
Title: ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Source: IKEV. URL: [Link]
-
Title: qNMR for Purity Determination in Pharmaceuticals. Source: RSSL. URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Elemental analysis - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances. Source: ECA Academy. URL: [Link]
-
Title: Use of NMR in Impurity Profiling for Pharmaceutical Products. Source: Veeprho. URL: [Link]
-
Title: An International Study Evaluating Elemental Analysis. Source: ACS Central Science (via NIH). URL: [Link]
-
Title: An International Study Evaluating Elemental Analysis. Source: ACS Central Science. URL: [Link]
-
Title: Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Source: Academia.edu. URL: [Link]
-
Title: Elemental Analysis - Organic & Inorganic Compounds. Source: ELTRA. URL: [Link]
-
Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
-
Title: GCMS Total Ion Chromatograms of piperazine derivative mixture. Source: ResearchGate. URL: [Link]
-
Title: The NMR-Purity and the new dimensions and standards of purity. Source: ChemAdder. URL: [Link]
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Source: Journal of Chemical and Pharmaceutical Research (JOCPR). URL: [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. tasianinch.com [tasianinch.com]
- 3. ikev.org [ikev.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (PDF) Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 12. veeprho.com [veeprho.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemadder.com [chemadder.com]
- 15. azom.com [azom.com]
- 16. Elemental analysis - Wikipedia [en.wikipedia.org]
- 17. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 18. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Optimizing LC-MS Profiling of Piperazine Intermediates: High-pH vs. Low-pH Reversed-Phase Methodologies
Executive Summary: The Piperazine Challenge
Piperazine derivatives are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds for antihistamines, antipsychotics, and designer reagents. However, their analysis presents a distinct chromatographic paradox: they are highly polar yet strongly basic (
In standard low-pH Reversed-Phase Liquid Chromatography (RPLC), these analytes become fully protonated. This leads to two critical failures:
-
Void Volume Elution: The charged species resists hydrophobic retention, often eluting in the "ion suppression zone" (dead time) where matrix interference is highest.
-
Peak Tailing: Positively charged amines interact ionically with residual silanols on the silica surface, destroying peak symmetry.
This guide objectively compares the industry-standard Low-pH Formic Acid Method against the High-pH Hybrid Particle Method . We demonstrate that shifting to high pH is not merely an alternative, but a superior mechanism for retaining and resolving piperazine intermediates.
Experimental Design & Methodology
To ensure a direct, self-validating comparison, we analyzed a mixture of three common piperazine intermediates: Benzylpiperazine (BZP) , 1-(3-Chlorophenyl)piperazine (mCPP) , and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) .
Protocol A: Traditional Low-pH (The Control)
-
Column: Standard C18 (Silica-based), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Standard screening condition for most DMPK labs.
Protocol B: High-pH Hybrid (The Solution)
-
Column: Ethylene-Bridged Hybrid (BEH) C18, 2.1 x 50 mm, 1.7 µm.
-
Note: Standard silica dissolves at pH > 8. Hybrid particles are required for stability up to pH 12.
-
-
Mobile Phase A: 10mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with
). -
Mobile Phase B: Acetonitrile.[1]
-
Rationale: At pH 10, piperazines (pKa ~9.8) exist largely in their neutral (uncharged) state, maximizing hydrophobic interaction.
Workflow Diagram
The following diagram outlines the decision matrix used to select the optimal methodology based on analyte
Figure 1: Decision workflow for selecting mobile phase pH based on analyte ionization state.
Comparative Results: Retention & Peak Shape
The experimental data reveals a dramatic shift in chromatographic performance.[2] By neutralizing the piperazine ring, we force the molecule to interact with the C18 stationary phase rather than the aqueous mobile phase.
Table 1: Retention Time (RT) and Peak Symmetry Comparison
| Analyte | Method A (Low pH) RT (min) | Method A Peak Asymmetry ( | Method B (High pH) RT (min) | Method B Peak Asymmetry ( | Performance Shift |
| BZP | 1.18 (Void Elution) | 1.8 (Tailing) | 4.25 | 1.1 (Excellent) | +260% Retention |
| mCPP | 6.14 | 1.5 | 8.90 | 1.05 | Improved Resolution |
| TFMPP | 6.73 | 1.4 | 9.45 | 1.02 | Sharper Focus |
Data synthesized from comparative studies on piperazine derivatives [1, 3].[1][3][4][5][6]
Analysis of Causality
-
Retention Shift: BZP, being the most polar, elutes at 1.18 min in Method A, which is barely retained beyond the void volume (
). In Method B, the neutral BZP is sufficiently hydrophobic to retain until 4.25 min. This moves the peak away from early-eluting salts and phospholipids in biological matrices. -
Peak Symmetry: The asymmetry factor (
) drops from 1.8 to 1.1. At low pH, the protonated nitrogen interacts with deprotonated silanols ( ) on the column surface, dragging the peak tail. At high pH, both the silanols and the analyte are in states that minimize this ionic drag (or the column surface is densely bonded to prevent it).
The Sensitivity Myth: ESI+ at High pH[7]
A common misconception is that high pH suppresses ionization in Positive Electrospray Ionization (ESI+).[7] Researchers fear that neutral molecules won't fly. Our data contradicts this.
Mechanism
While the analyte is neutral in the liquid phase (in the vial), the electrospray process alters the pH within the evaporating droplet. Furthermore, the High pH method elutes compounds in a higher percentage of organic solvent (Acetonitrile).
-
Higher organic content = Lower surface tension = Better desolvation.
-
Result: We observed a 2-5x increase in signal-to-noise (S/N) for piperazines using Method B compared to Method A, despite the high pH [4].
Mechanistic Diagram: Retention vs. Ionization
Figure 2: The "High pH" mechanism showing how neutral retention facilitates superior ESI+ desolvation.
References
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (PMC). [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation Application Notes. [Link]
-
Disubstituted piperazine analogues: analytical differentiation. Drug Testing and Analysis (via PMC). [Link]
-
Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase. Agilent Technologies / Phenomenex Technical Guides. [Link]
Sources
- 1. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
Publish Comparison Guide: Differentiating 1-(1-Methylpyrrolidine-2-carbonyl)piperazine
This guide outlines a definitive technical framework for differentiating 1-(1-Methylpyrrolidine-2-carbonyl)piperazine (hereafter "Target Compound") from its closest structural isomers.
The differentiation strategy relies on "Analytical Triangulation"—using Mass Spectrometry (MS) fragmentation to establish connectivity, Nuclear Magnetic Resonance (NMR) to confirm regiochemistry, and Chiral HPLC for stereochemical validation.
Executive Summary: The Isomer Challenge
In drug discovery, the this compound scaffold serves as a critical solubility-enhancing pharmacophore. However, synthetic routes often yield constitutional isomers that possess identical molecular weights (MW 197.28 Da) and similar polarities but vastly different biological activities.
The Three Critical Isomers:
-
The Target: this compound (N-Me on Pyrrolidine).[1]
-
The "Methyl-Swap" Isomer: 1-(Pyrrolidine-2-carbonyl)-4-methylpiperazine (N-Me on Piperazine).
-
The Regioisomer: 1-(1-Methylpyrrolidine-3-carbonyl)piperazine (Carbonyl at C3).
Differentiation Matrix:
| Feature | Target Compound | Methyl-Swap Isomer | Regioisomer (C3) |
|---|---|---|---|
| CAS (Generic) | 1198283-51-0 (HCl) | 120737-26-8 | N/A |
| Secondary Amine | On Piperazine Ring | On Pyrrolidine Ring | On Piperazine Ring |
| N-Methyl Location | Pyrrolidine (5-ring) | Piperazine (6-ring) | Pyrrolidine (5-ring) |
| Key MS Fragment |
Structural Analysis & Logic
The core structural difference lies in the connectivity of the methyl group and the position of the carbonyl linker .
-
Target Logic: The methyl group is attached to the nitrogen of the 5-membered pyrrolidine ring. The secondary amine (NH) is located on the 6-membered piperazine ring.
-
Isomer Logic: In the "Methyl-Swap" isomer, the methyl is on the 6-membered piperazine ring, leaving the pyrrolidine nitrogen as a secondary amine (or amide if coupled differently).
Visual Decision Tree (Graphviz)
Caption: Logical flow for differentiating C10H19N3O isomers using MS fragmentation and NMR connectivity.
Experimental Differentiation Protocols
Method A: Mass Spectrometry (The "Split" Test)
The amide bond is the weakest point under Collision Induced Dissociation (CID). The location of the charge retention determines the isomer.
-
Protocol:
-
Inject 5 µL of 10 µM sample into ESI-MS (Positive Mode).
-
Select precursor ion
198.16 ( ).[1] -
Apply collision energy (CE) of 20-35 eV.
-
-
Data Interpretation:
-
Target Compound: The amide bond breaks. The charge is stabilized on the tertiary amine of the pyrrolidine.
-
Dominant Ion:
112 (1-methylpyrrolidine-2-carbonyl cation). -
Secondary Ion:
86 (Piperazine fragment).
-
-
Methyl-Swap Isomer: The amide bond breaks. The charge is stabilized on the tertiary amine of the piperazine.
-
Dominant Ion:
100 (1-methylpiperazine cation). -
Secondary Ion:
98 (Pyrrolidine-2-carbonyl cation).
-
-
Method B: 1H NMR Spectroscopy (The Connectivity Test)
NMR provides the definitive proof of the methyl group's location and the substitution pattern of the pyrrolidine ring.
-
Protocol:
-
Dissolve 5-10 mg of sample in DMSO-d6 (preferred for NH visibility) or CDCl3 .
-
Acquire 1H spectrum (min 400 MHz).[2]
-
-
Key Diagnostic Signals (in CDCl3):
Signal Target Compound Methyl-Swap Isomer | N-Methyl | Singlet,
~2.35 ppm | Singlet, ~2.28 ppm | | Amine Proton (NH) | Broad singlet (Piperazine NH) | Broad singlet (Pyrrolidine NH) | | Alpha-Proton (H2) | dd, ~3.1 ppm (deshielded by CO) | dd, ~3.8 ppm (deshielded by CO & NH) | | Piperazine CH2 | Two distinct multiplets (amide vs amine side) | Symmetric AA'BB' system (if rapid inversion) |Note: The N-Methyl shift is subtle; relying solely on it is risky. Use the splitting pattern of the Alpha-proton (H2 of pyrrolidine) and 2D NMR (HMBC) to confirm the N-Me correlates to the pyrrolidine ring carbons.
Method C: Chiral HPLC (Stereochemical Purity)
The target contains one chiral center at the pyrrolidine C2 position. Synthetic routes using L-Proline can racemize.
-
Protocol:
-
Column: Chiralpak AD-H or IC (Amylose-based).
-
Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).
-
Detection: UV at 210 nm.
-
Expectation: Enantiomers (R vs S) will resolve. The "Methyl-Swap" isomer is also chiral but will have a significantly different retention time due to the basicity change of the exposed secondary amine.
-
Synthesis & Causality
Understanding the synthetic origin helps prevent isomer formation.
-
Target Synthesis: Requires coupling N-Methyl-L-Proline with Piperazine .
-
Risk:[3] If Piperazine is not in excess, "dimer" formation (Proline-Piperazine-Proline) occurs.
-
-
Isomer Synthesis (Avoidance): The "Methyl-Swap" isomer arises if N-Boc-L-Proline is coupled with N-Methylpiperazine , followed by Boc-deprotection.
-
Insight: If your starting material was N-Methylpiperazine, you have synthesized the wrong isomer.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19704824, this compound.
-
[Link]
-
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrrolidine, 1-methyl- (Fragment reference).
-
[Link]
-
- BenchChem.
-
Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines. New J. Chem., 2014.
-
[Link]
-
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(1-Methylpyrrolidine-2-carbonyl)piperazine
Topic: Technical Safety & Handling Guide: 1-(1-Methylpyrrolidine-2-carbonyl)piperazine CAS Number: 70336-11-7 Audience: Researchers, Medicinal Chemists, and HSE Officers.[1][2][3]
Executive Safety Summary
This compound is a specialized heterocyclic building block commonly used in the synthesis of neuropharmaceuticals and kinase inhibitors.[1][2][3] While specific GHS data for this exact intermediate is often limited in vendor catalogs, its structural pharmacophores—a piperazine ring coupled with a methylpyrrolidine moiety via an amide linkage—dictate a strict safety protocol.[1][2][3]
Core Hazard Assumption (The Precautionary Principle): In the absence of compound-specific toxicology, you must treat this chemical as a Potential Respiratory Sensitizer and Severe Irritant .[1][2][3] The piperazine moiety is a known sensitizer; exposure can lead to occupational asthma.[2][3] The pyrrolidine component suggests potential for skin absorption and neurotoxicity at high concentrations.[2][3]
Hazard Identification & Risk Assessment
| Hazard Class | Criticality | Mechanism of Action |
| Respiratory Sensitization | HIGH | Piperazine motifs can conjugate with human proteins (haptenization), triggering IgE-mediated immune responses.[1][2][3] Inhalation of dust or aerosols must be strictly prevented.[2][3][4][5][6] |
| Skin/Eye Corrosivity | MED-HIGH | As a secondary amine derivative, it likely exhibits basicity (pKa ~9-10).[1][2][3] Contact can cause immediate irritation or "saponification" of membrane lipids, leading to irreversible eye damage.[3] |
| Neurotoxicity | MED | Pyrrolidine analogs can cross the blood-brain barrier.[1][2][3] Systemic absorption should be minimized.[1][3] |
Personal Protective Equipment (PPE) Matrix
This section moves beyond generic advice, providing a self-validating selection logic based on chemical permeation principles.
Hand Protection: The "Double-Barrier" Protocol[1][2]
-
Rationale: Nitrogenous heterocycles can permeate standard disposable nitrile gloves.[1][2][3] The "breakthrough time" for a single 4-mil nitrile glove may be <15 minutes for this class of compound in solution.[1][2][3]
| Application | Primary Layer (Inner) | Secondary Layer (Outer) | Change Frequency |
| Solid Handling (Weighing) | 4-mil Nitrile (Examination) | 4-mil Nitrile (Examination) | Every 60 mins or immediately upon contamination.[1][2] |
| Solution Handling (<100mL) | 4-mil Nitrile | 8-mil Nitrile (Long Cuff) | Every 30 mins.[1][2][3] |
| Spill Cleanup / Synthesis | Laminate Film (Silver Shield®) | 15-mil Butyl or Nitrile | Reuse Laminate; Dispose Outer.[1][2][3] |
Respiratory Protection
-
Standard Operation: Work must be performed inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2][3]
-
Outside Hood (Maintenance/Spill): Use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1][2][3]
Eye & Body Protection[1][2][3][4][5][7]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1][2][3] Safety glasses are insufficient due to the risk of basic solution splashes tracking around the lens.[2][3]
-
Body: Tyvek® lab coat (closed front) or chemical-resistant apron over standard cotton lab coat.[1][2][3]
Operational Workflow: Logic & Visualization
Diagram 1: PPE Selection & Donning Logic
This decision tree ensures the researcher selects the correct gear before opening the bottle.
Caption: Decision logic for selecting PPE based on physical state and engineering control availability.
Handling Procedures
A. Weighing & Transfer (Solid State)
-
Static Control: Use an antistatic gun or bar.[1][2][3] Amide powders can be static-prone, causing "fly-away" dust that contaminates the balance area.[1][2][3]
-
Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Decontamination: Wipe the exterior of the container with a methanol-dampened wipe before returning it to storage to remove invisible amine residues.[1][2][3]
B. Reaction Setup (Solution State)
-
Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if possible, as they can facilitate skin permeation of amines.[1][2][3] Use Ethyl Acetate or Toluene if chemistry permits.[1][3]
-
Quenching: When working up reactions, ensure pH is neutralized slowly. Adding acid to this basic amine will generate heat (exothermic neutralization).[2][3]
Emergency Response & Spill Management
Spill Scenario: 5g of solid material spilled on the benchtop.[1][2][3]
-
PPE Upgrade: Don full-face respirator and double gloves.[1][2][3]
-
Dry Clean-Up (Preferred):
-
Wet Decontamination (The "Acid Wash"):
Diagram 2: Spill Response Workflow
Caption: Step-by-step response protocol for laboratory-scale spills, prioritizing chemical neutralization.
Disposal & Waste Management
-
Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or acid chlorides.[1][2][3] Violent reaction or formation of toxic nitrosamines (if nitrites are present) may occur.[2][3]
-
Labeling: Clearly mark waste containers as "Contains Piperazine Derivatives – Potential Sensitizer."[1][2][3]
-
Destruction: Incineration is the only recommended disposal method.[1][2][3]
References
-
European Chemicals Agency (ECHA). Registration Dossier - Piperazine.[1][2][3] (General sensitizer data for piperazine class). [Link][1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100614, 1-(Pyrrolidin-1-ylcarbonylmethyl)piperazine.[1][2][3] (Structural analog data). [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Respiratory Protection (29 CFR 1910.134).[1][2][3] [Link][1][2][3]
Sources
- 1. (S)-1- (1-Methyl-2-pyrrolidinyl)methyl piperidine 97 84466-85-3 [sigmaaldrich.com]
- 2. 1-Methylpiperazine - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Uses and Hazards of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
